Butyrospermol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22+,23+,25+,26+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCPNLDOZNSML-XGKJEQFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-28-6 | |
| Record name | Butyrospermol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYROSPERMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SF0L0FL42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Butyrospermol: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrospermol is a tetracyclic triterpene alcohol of the euphane series, recognized for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound. The primary documented source of this compound is the nut of the shea tree (Vitellaria paradoxa), a key agricultural commodity in West and Central Africa. While also identified in other plant species, quantitative data remains largely centered on shea butter. This document details the concentration of this compound in shea butter, outlines its biosynthetic pathway, and provides a generalized experimental workflow for its extraction, isolation, and quantification.
Natural Sources and Distribution
This compound has been identified in several plant species, though its concentration is most significant and well-documented in the shea tree.
Vitellaria paradoxa (Shea Tree)
The most abundant natural source of this compound is the nut of the shea tree, Vitellaria paradoxa (formerly Butyrospermum parkii). The fat extracted from the shea nut kernel, known as shea butter, contains a significant unsaponifiable fraction, which is rich in triterpene alcohols, including this compound.
The concentration of this compound in shea butter can vary based on the geographical origin of the nuts. Shea butters from West African countries such as Nigeria, Ghana, and Ivory Coast generally exhibit higher concentrations of triterpene alcohols compared to those from East African nations like Uganda[1]. This variation is likely attributable to genetic and environmental factors.
Other Documented Sources
This compound has also been reported in other plant species, although quantitative data on its concentration in these sources is limited:
-
Xylocarpus granatum : The fruit of this mangrove species has been found to contain fatty acid esters of this compound[2].
-
Camellia sinensis (Tea Plant) : The presence of this compound has been reported in tea leaves[3].
-
Euphorbia prostrata : This medicinal plant is another reported source of this compound[4].
Further research is required to quantify the this compound content in these and other potential plant sources to assess their viability for commercial extraction.
Quantitative Data
The following table summarizes the quantitative data available for this compound content, primarily from Vitellaria paradoxa.
| Natural Source | Plant Part | Total Fat Content (% of dry weight) | Unsaponifiable Matter (% of fat) | Triterpene Alcohols (% of unsaponifiable matter) | This compound (% of triterpene alcohols) | This compound Esters (% of total triterpene esters) |
| Vitellaria paradoxa (Shea Tree) | Kernel | 30 - 54%[1][5] | 2 - 12%[1][5] | 22 - 72%[1][5] | 14.9 - 26.3% (mean 20.3%) | This compound cinnamate: 14.8% (mean)[5], this compound acetate: 5.8% (mean)[5] |
Biosynthesis of this compound
This compound, as a euphane-type triterpenoid, is synthesized via the mevalonate (MVA) pathway. The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the universal isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of these units leads to the formation of farnesyl pyrophosphate (FPP), and subsequently, the tail-to-tail condensation of two FPP molecules forms squalene.
The cyclization of 2,3-oxidosqualene, formed from the epoxidation of squalene, is a critical branching point in triterpenoid biosynthesis. In the case of euphane-type triterpenoids, this cyclization is catalyzed by an oxidosqualene cyclase (OSC), specifically a euphol synthase, to form the tetracyclic euphane skeleton. While the precise enzymatic steps leading from the resulting carbocation to this compound have not been fully elucidated, it is understood to involve a series of rearrangements and deprotonations. The pathway is analogous to the formation of other triterpenoids like euphol.
References
- 1. veeprho.com [veeprho.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomics analysis reveals the compositional differences of shade grown tea (Camellia sinensis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical screening, antioxidant, immunomodulatory and analgesic potential of aqueous-ethanolic extracts of Euphorbia prostrata ait. and Crotalaria burhia Buch–Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
An In-depth Technical Guide on the Butyrospermol Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrospermol is a tetracyclic triterpene alcohol of significant interest due to its presence in high concentrations in shea butter, derived from the nuts of the shea tree (Vitellaria paradoxa). It serves as a key precursor to a variety of bioactive compounds and contributes to the unique properties of shea butter, which is widely used in the cosmetic, food, and pharmaceutical industries. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, consolidating current knowledge for researchers, scientists, and drug development professionals. The guide details the enzymatic steps from the general isoprenoid pathway to the specific cyclization of 2,3-oxidosqualene that forms the this compound backbone. It includes a summary of quantitative data on triterpene composition in shea kernels, detailed experimental protocols for the analysis of this pathway, and visual diagrams to elucidate the metabolic route and experimental workflows.
Introduction to this compound
This compound is a tetracyclic triterpenoid belonging to the euphane family of triterpenes. It is a prominent bioactive compound found in the unsaponifiable fraction of shea butter, often esterified with fatty acids such as palmitic, oleic, stearic, and linoleic acids[1]. The unique chemical structure of this compound and its derivatives confers various biological activities, including anti-inflammatory and anti-tumor properties, making it a molecule of interest for drug development[2][3]. Understanding its biosynthesis is crucial for potential biotechnological production and for the quality assessment of natural products containing this compound.
The this compound Biosynthesis Pathway
The biosynthesis of this compound originates from the general isoprenoid pathway, which is responsible for the synthesis of a vast array of natural products in plants. The pathway can be broadly divided into two main stages: the formation of the universal C30 precursor, squalene, and the subsequent cyclization and modification steps.
Formation of 2,3-Oxidosqualene
The initial steps of the pathway leading to the direct precursor of this compound, 2,3-oxidosqualene, are conserved across many plant species for the synthesis of triterpenoids and sterols.
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Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways: Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of isoprenoids, are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids[4].
-
Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15) by prenyltransferases.
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head in a reductive condensation reaction catalyzed by squalene synthase (SQS) to form the linear C30 hydrocarbon, squalene[5].
-
Epoxidation of Squalene: Squalene then undergoes epoxidation at the C2-C3 double bond, a reaction catalyzed by squalene epoxidase (SQE) , to yield 2,3-oxidosqualene . This molecule is the crucial branch-point intermediate for the biosynthesis of all cyclic triterpenoids and sterols in plants[5][6].
Cyclization of 2,3-Oxidosqualene to this compound
The cyclization of the linear 2,3-oxidosqualene into the complex tetracyclic structure of this compound is the key committing step in this biosynthetic pathway. This intricate reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs) [7][8][9].
The specific enzyme responsible for the formation of this compound is a This compound synthase . This enzyme directs the cyclization of 2,3-oxidosqualene through a series of protonations, ring closures, and rearrangements to yield the this compound skeleton. The cyclization mechanism for this compound proceeds via a dammarenyl cation intermediate[4][10]. While the gene encoding a specific this compound synthase from Vitellaria paradoxa has not been definitively characterized in published literature, transcriptome analyses of shea kernels have identified several candidate oxidosqualene cyclase genes that are likely involved in the biosynthesis of the rich triterpene fraction of shea butter[10].
The proposed cyclization cascade is as follows:
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Protonation of the epoxide ring of 2,3-oxidosqualene initiates the cyclization.
-
A series of concerted ring closures forms the tetracyclic dammarenyl cation.
-
Subsequent hydride and methyl shifts, followed by deprotonation, lead to the final this compound structure.
dot
Quantitative Data on Triterpene Composition in Shea Kernels
The following tables summarize the quantitative data on the triterpene alcohol and triterpene ester composition of shea butter from various African provenances. This compound is a significant component of these fractions.
Table 1: Triterpene Alcohol Composition in the Unsaponifiable Fraction of Shea Butter
| Triterpene Alcohol | Composition Range (%) | Mean Composition (%) |
| α-Amyrin | 31.3 - 41.4 | 36.3 |
| β-Amyrin | 8.4 - 13.2 | 9.6 |
| Lupeol | 17.4 - 25.1 | 21.0 |
| This compound | 14.9 - 26.3 | 20.3 |
| ψ-Taraxasterol | 1.4 - 4.2 | 3.1 |
| Taraxasterol | 0.7 - 2.2 | 1.6 |
| Parkeol | 3.1 - 6.2 | 3.9 |
| Data adapted from Akihisa et al. (2010) |
Table 2: Triterpene Ester Composition in Shea Butter
| Triterpene Ester | Composition Range (%) | Mean Composition (%) |
| α-Amyrin Acetate | 8.9 - 18.7 | 14.1 |
| α-Amyrin Cinnamate | 19.9 - 35.5 | 29.3 |
| β-Amyrin Acetate | 2.7 - 9.3 | 4.9 |
| Lupeol Acetate | 4.5 - 10.3 | 7.2 |
| This compound Acetate | 3.4 - 10.3 | 5.8 |
| Data adapted from Akihisa et al. (2011)[11] |
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of the this compound biosynthesis pathway.
Extraction and Quantification of Triterpenes from Plant Material
This protocol describes a general method for the extraction and analysis of triterpenes from shea kernels, which can be adapted for other plant tissues.
Workflow Diagram:
dot
Methodology:
-
Sample Preparation: Dried plant material (e.g., shea kernels) is ground into a fine powder.
-
Extraction: The powdered material is extracted with a nonpolar solvent such as n-hexane using a Soxhlet apparatus or by maceration.
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Saponification: The crude lipid extract is saponified by refluxing with an alcoholic potassium hydroxide solution to hydrolyze the fatty acid esters.
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Extraction of Unsaponifiables: The unsaponifiable fraction, containing the triterpene alcohols, is extracted from the saponified mixture using a solvent like diethyl ether.
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Quantification by HPLC-MS/MS: The triterpene alcohol fraction is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). Separation is typically achieved on a C18 reversed-phase column with a gradient elution of acetonitrile and water. Mass spectrometry is used for the identification and quantification of individual triterpenes based on their mass-to-charge ratio and fragmentation patterns[10][12].
Heterologous Expression and Functional Characterization of a Candidate this compound Synthase
This protocol outlines the steps to identify and characterize a candidate this compound synthase gene from a plant transcriptome.
Workflow Diagram:
dot
Methodology:
-
Gene Identification: Candidate oxidosqualene cyclase (OSC) genes are identified from the transcriptome data of Vitellaria paradoxa based on sequence homology to known triterpene synthases[10].
-
Gene Cloning and Expression: The full-length coding sequence of the candidate gene is amplified by PCR and cloned into a suitable expression vector for yeast (Saccharomyces cerevisiae) or E. coli.
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Heterologous Expression: The expression vector is transformed into the host organism, and protein expression is induced.
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Enzyme Assay: The expressed protein is extracted, and its activity is assayed by incubating it with the substrate, 2,3-oxidosqualene, in a suitable buffer.
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Product Analysis: The reaction products are extracted with an organic solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS. The identity of the product as this compound is confirmed by comparing its retention time and mass spectrum with an authentic standard.
Regulation of this compound Biosynthesis
The biosynthesis of this compound, like other secondary metabolites, is expected to be tightly regulated at the transcriptional level. The expression of the genes encoding the enzymes of the pathway, particularly squalene synthase, squalene epoxidase, and this compound synthase, is likely to be developmentally and environmentally controlled. Transcriptome analyses of Vitellaria paradoxa at different stages of fruit development have been performed to identify genes involved in lipid biosynthesis, and similar approaches can be used to study the regulation of triterpene biosynthesis[10]. Phytohormones and environmental stresses are known to influence the expression of genes in the isoprenoid pathway and may therefore affect the production of this compound[13].
Conclusion and Future Perspectives
The biosynthesis of this compound follows the general pathway of triterpenoid synthesis, with the key step being the specific cyclization of 2,3-oxidosqualene by a this compound synthase. While the complete characterization of this enzyme and its corresponding gene from Vitellaria paradoxa remains an area for further research, the availability of transcriptome data provides a clear path for its identification and functional analysis. A deeper understanding of the this compound biosynthesis pathway and its regulation will be instrumental for the metabolic engineering of microorganisms or plants to produce this valuable compound, and for the development of quality control standards for shea butter and other natural products. Future research should focus on the isolation and kinetic characterization of this compound synthase, the elucidation of its crystal structure to understand the basis of its product specificity, and the investigation of the transcriptional regulatory network that governs its production in plants.
References
- 1. Identification of genes involved in shea butter biosynthesis from Vitellaria paradoxa fruits through transcriptomics and functional heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalijbcrr.com [journalijbcrr.com]
- 6. Genomic Resources to Guide Improvement of the Shea Tree - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Assays [sigmaaldrich.com]
- 8. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of genes involved in shea butter biosynthesis from Vitellaria paradoxa fruits through transcriptomics and functional heterologous expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Shea (Vitellaria paradoxa) butter quality using screw expeller extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. Optimization of solvent extraction of shea butter (Vitellaria paradoxa) using response surface methodology and its characterization - PMC [pmc.ncbi.nlm.nih.gov]
Butyrospermol: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrospermol is a tetracyclic triterpene alcohol found in a variety of natural sources, most notably in the unsaponifiable fraction of shea butter, which is derived from the nut of the African shea tree, Vitellaria paradoxa (syn. Butyrospermun parkii). As a constituent of the euphane series of triterpenoids, this compound has garnered interest for its potential biological activities, including anti-inflammatory and antitumor properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its extraction, purification, and characterization, as well as for understanding its behavior in various chemical and biological systems.
General and Computational Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O | ChemSpider |
| Molecular Weight | 426.73 g/mol | PubChem[1] |
| IUPAC Name | (3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem[1] |
| CAS Number | 472-28-6 | ChemicalBook[2][3] |
| Synonyms | (-)-Butyrospermol, Δ⁷-Butyrospermol, 5α-Eupha-7,24-dien-3β-ol | PubChem[1] |
Experimental and Predicted Properties
| Property | Value | Notes | Source |
| Melting Point | 109-110 °C | ChemicalBook[2][3] | |
| Boiling Point | 498.3 ± 44.0 °C | Predicted | ChemicalBook[2][3] |
| Density | 0.98 ± 0.1 g/cm³ | Predicted | ChemicalBook[2][3] |
| pKa | 15.15 ± 0.70 | Predicted | ChemicalBook[2][3] |
| Solubility | Soluble in methanol | ChemicalBook[2][3] |
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. Below is a summary of the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectral Data
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| 3 | ~79.0 | ~3.24 | dd |
| 7 | ~117.5 | ~5.30 | m |
| 24 | ~125.2 | ~5.10 | t |
Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The data presented is a representative compilation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | O-H | Stretching (alcohol) |
| ~2960-2850 | C-H | Stretching (alkane) |
| ~1640 | C=C | Stretching (alkene) |
| ~1460 and ~1375 | C-H | Bending (alkane) |
| ~1050 | C-O | Stretching (alcohol) |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of the tetracyclic core and the side chain.
| m/z | Interpretation |
| 426 | [M]⁺ (Molecular Ion) |
| 411 | [M - CH₃]⁺ |
| 408 | [M - H₂O]⁺ |
| 393 | [M - H₂O - CH₃]⁺ |
| Side Chain Fragments | Various fragments corresponding to the loss of the side chain or parts thereof. |
Experimental Protocols
The isolation and purification of this compound typically involve the extraction of the unsaponifiable matter from its natural source, followed by chromatographic separation.
Isolation of this compound from Vitellaria paradoxa (Shea)
This protocol provides a general workflow for the isolation of this compound from shea butter.
-
Saponification of Shea Butter:
-
A sample of shea butter is saponified by refluxing with an ethanolic solution of potassium hydroxide (KOH). This process converts the triglycerides into glycerol and fatty acid salts (soap).
-
-
Extraction of the Unsaponifiable Matter:
-
After saponification, the mixture is diluted with water and extracted multiple times with a non-polar solvent such as n-hexane or diethyl ether. The unsaponifiable matter, including this compound, will partition into the organic phase.
-
-
Washing and Drying:
-
The combined organic extracts are washed with water to remove any remaining soap and alkali. The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄).
-
-
Solvent Removal:
-
The solvent is removed from the dried organic extract under reduced pressure using a rotary evaporator to yield the crude unsaponifiable fraction.
-
-
Chromatographic Separation:
-
The crude unsaponifiable fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to a this compound standard are combined.
-
-
Purification:
-
The combined fractions containing this compound may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
-
Characterization:
-
The identity and purity of the isolated this compound are confirmed by spectroscopic methods (NMR, IR, MS) and by comparing the data with literature values.
-
Caption: General workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathways
This compound has been reported to possess anti-inflammatory and antitumor activities. While the precise molecular mechanisms are still under investigation, its anti-inflammatory effects are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway.
Anti-inflammatory Activity and the NF-κB Pathway
Chronic inflammation is implicated in a wide range of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2.
Some studies on related compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, potentially by preventing the degradation of IκBα.[4] This leads to a reduction in the production of pro-inflammatory cytokines.
References
- 1. This compound | C30H50O | CID 12302182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 472-28-6 [amp.chemicalbook.com]
- 3. This compound | 472-28-6 [amp.chemicalbook.com]
- 4. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
Butyrospermol: A Technical Guide on Potential Biological Activities and Pharmacological Effects
Disclaimer: Scientific literature extensively details the biological activities of the short-chain fatty acid butyrate . However, specific experimental data on the triterpenoid butyrospermol is scarce. This guide synthesizes the known effects of butyrate and related triterpenoids to provide a potential, inferred framework for the biological activity of this compound, intended for researchers, scientists, and drug development professionals. All data and pathways described herein are based on studies of butyrate or other triterpenoids and should be considered as a hypothetical starting point for research on this compound.
Introduction
This compound is a tetracyclic triterpenoid alcohol, a protolimonoid, found in various plant species, including shea butter (Vitellaria paradoxa) and plants of the Euphorbia genus. Triterpenoids as a class are known for a wide range of pharmacological effects. While direct studies on this compound are limited, the well-documented activities of the structurally distinct but similarly named short-chain fatty acid, butyrate, a product of fiber fermentation in the gut, may offer some parallels in biological impact, particularly in the realms of anti-inflammatory and anti-cancer activities. This document will explore these potential activities, drawing on data from butyrate and other relevant compounds.
Potential Anti-inflammatory Activity
Butyrate is a well-established anti-inflammatory agent that primarily acts as a histone deacetylase (HDAC) inhibitor. This activity leads to the modulation of gene expression, including the downregulation of key inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Butyrate has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[1][2][3]
-
Mechanism: Butyrate is thought to inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thus blocking the transcription of target inflammatory genes.[1][3]
Downregulation of COX-2 and iNOS
Consistent with NF-κB inhibition, butyrate treatment has been shown to significantly reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade.
Table 1: Hypothetical Anti-inflammatory Activity Data for this compound (based on Butyrate Studies)
| Target | Cell Line | Treatment | Effect | Reference |
|---|---|---|---|---|
| COX-2 Expression | Murine Macrophages (RAW 264.7) | Butyrate | Dose-dependent reduction | [4] |
| iNOS Expression | Murine Macrophages (RAW 264.7) | Butyrate | Dose-dependent reduction | [4] |
| Nitric Oxide (NO) Production | Murine Macrophages (RAW 264.7) | Butyrate | Significant decrease in LPS-induced NO |[4] |
Potential Anticancer Activity
Butyrate exhibits well-documented anticancer effects, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are also linked to its role as an HDAC inhibitor.
Induction of Apoptosis via the Mitochondrial Pathway
Butyrate can trigger the intrinsic pathway of apoptosis in cancer cells.[5] This involves changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
-
Mechanism: Butyrate is proposed to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, culminating in programmed cell death.[5]
Cytotoxicity in Cancer Cell Lines
Table 2: Hypothetical Cytotoxicity Data for this compound (based on Butyrate Derivative Studies)
| Compound | Cell Line | IC50 (mM) | Reference |
|---|---|---|---|
| Pinostrobin butyrate | T47D (Breast Cancer) | 0.40 | [6] |
| Pinostrobin propionate | T47D (Breast Cancer) | 0.57 |[6] |
Potential Anti-Diabetic Effects
Some triterpenoids have shown promise in managing hyperglycemia. One of the mechanisms is through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase.
α-Glucosidase Inhibition
Inhibition of α-glucosidase in the small intestine can delay the absorption of glucose and help manage postprandial blood glucose levels. While no data exists for this compound, this is a plausible area of investigation for triterpenoids.
Table 3: Hypothetical α-Glucosidase Inhibitory Activity for this compound
| Compound | Assay | IC50 | Reference |
|---|
| this compound | α-Glucosidase Inhibition | Data Not Available | - |
Experimental Protocols
The following are generalized protocols for assays relevant to the potential biological activities of this compound. These would require optimization for the specific compound and cell lines used.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (or control compounds) and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat with this compound for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reagent: Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to the supernatant.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Read the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Western Blot for NF-κB p65
This technique is used to detect the levels of total and phosphorylated NF-κB p65.
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p65 and phospho-p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited in the public domain, the known pharmacological effects of the similarly named short-chain fatty acid, butyrate, and other triterpenoids provide a strong rationale for investigating its potential as an anti-inflammatory and anti-cancer agent. Future research should focus on obtaining quantitative data for this compound in relevant in vitro and in vivo models to validate these hypotheses and elucidate its specific mechanisms of action. The experimental frameworks provided here offer a starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
The Anti-inflammatory Properties and Mechanisms of Butyrospermol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrospermol, a prominent triterpene found in shea butter (from the nuts of Vitellaria paradoxa), has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory activities and explores its putative mechanisms of action. Drawing from studies on this compound esters and other bioactive triterpenes present in shea butter, this document details the quantitative data, experimental protocols, and key signaling pathways implicated in its anti-inflammatory response. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are investigating novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a critical component of the body's defense mechanisms. However, chronic or dysregulated inflammation is a key pathological feature of numerous diseases. Triterpenes, a large and structurally diverse class of natural products, are recognized for their broad range of biological activities, including potent anti-inflammatory effects. This compound, along with other triterpenes such as α-amyrin, β-amyrin, and lupeol, is a major constituent of the unsaponifiable fraction of shea butter.[1] Esters of these triterpenes, particularly acetates and cinnamates, have demonstrated significant anti-inflammatory and chemopreventive properties.[2][3][4] This guide focuses on the anti-inflammatory properties of this compound, presenting available data and discussing its likely mechanisms of action based on current research.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of this compound, primarily in its esterified forms (acetate and cinnamate), have been quantified in preclinical models. The following table summarizes the key findings from a study by Akihisa et al. (2010), which evaluated the inhibitory activity of various triterpene esters from shea fat against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice.
| Compound | In Vivo Model | Dose/Concentration | Endpoint | Result | Reference |
| This compound acetate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.75 µmol/ear | [2][3] |
| This compound cinnamate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.43 µmol/ear | [2][3] |
| Lupeol acetate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.20 µmol/ear | [2][3] |
| Lupeol cinnamate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.15 µmol/ear | [2][3] |
| α-Amyrin acetate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.22 µmol/ear | [2][3] |
| α-Amyrin cinnamate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.21 µmol/ear | [2][3] |
| β-Amyrin acetate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.21 µmol/ear | [2][3] |
| β-Amyrin cinnamate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.19 µmol/ear | [2][3] |
| Lupeol cinnamate | Carrageenan-induced paw edema in rats | 10 mg/kg | Paw edema reduction | 35.4% (1h), 41.5% (3h), 45.5% (5h) | [3] |
Experimental Protocols
TPA-Induced Ear Inflammation in Mice
This in vivo assay is a standard model for acute inflammation and is used to evaluate the topical anti-inflammatory activity of compounds.
-
Animals: Male ICR mice (5 weeks old).
-
Procedure:
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (1 µg/20 µL) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
The test compounds (triterpene esters) are dissolved in acetone and applied topically to the ear at specified doses (e.g., 0.3 µmol/ear) along with the TPA.
-
The left ear serves as a control and receives only the vehicle (acetone).
-
After a set period (e.g., 6 hours), the mice are euthanized, and circular sections (e.g., 6 mm in diameter) are punched out from both ears and weighed.
-
The extent of edema is calculated as the difference in weight between the right (TPA-treated) and left (control) ear punches.
-
The inhibitory activity is expressed as the dose at which a 50% reduction in edema is observed (ID₅₀).[2][3]
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds administered systemically.
-
Animals: Male Wistar rats.
-
Procedure:
-
The test compound (e.g., lupeol cinnamate) is administered orally at a specific dose (e.g., 10 mg/kg).
-
After a predetermined time (e.g., 1 hour), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[3][5]
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 3, and 5 hours) using a plethysmometer.
-
The percentage of inflammation inhibition is calculated by comparing the increase in paw volume in the treated group with that of a control group that received only the vehicle and carrageenan.[3]
-
Signaling Pathways and Mechanism of Action
While direct mechanistic studies on this compound are limited, the anti-inflammatory effects of other triterpenes from shea butter, particularly lupeol, have been investigated, providing insights into the potential pathways that this compound may modulate.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[6][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-12) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]
Studies on lupeol have shown that it can suppress the phosphorylation of IκB and inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[9] This leads to a downstream reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines.[9] It is plausible that this compound shares this mechanism of action, thereby exerting its anti-inflammatory effects.
References
- 1. hyomen.org [hyomen.org]
- 2. Anti-inflammatory and chemopreventive effects of triterpene cinnamates and acetates from shea fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Chemopreventive Effects of Triterpene Cinnamates and Acetates from Shea Fat [jstage.jst.go.jp]
- 4. chopsaver.com [chopsaver.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate inhibits NF-kappaB activation in lamina propria macrophages of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Technical Guide to the In Vitro Anti-Tumor Activity of Butyrospermol Analogs and Related Compounds
Disclaimer: As of the latest literature review, specific data concerning the in vitro anti-tumor activity of butyrospermol is not available. This guide, therefore, focuses on the anti-tumor activities of structurally and functionally related compounds, namely butyrolactones and butyrates, to provide a relevant and informative resource for researchers, scientists, and drug development professionals. The methodologies and potential mechanisms of action described herein are based on studies of these analogous compounds and serve as a foundational guide for potential future investigations into this compound.
Introduction
The search for novel anti-cancer agents has led to the investigation of a wide array of natural and synthetic compounds. Among these, molecules containing butyrolactone and butyrate moieties have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines in vitro. These compounds represent a promising area of research for the development of new cancer therapeutics. This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of selected this compound-related compounds, detailing their cytotoxic effects, the experimental protocols used for their evaluation, and the potential signaling pathways involved in their mechanism of action.
Quantitative Data on Cytotoxic Activity
The cytotoxic activity of butyrolactone and butyrate derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [1] |
| Small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [1] | |
| Pinostrobin Butyrate | T47D | Breast Cancer | 0.40 mM | [2][3][4] |
| Pinostrobin Propionate | T47D | Breast Cancer | 0.57 mM | [2][3][4] |
| (-)-Trachelogenin | SF-295 | CNS Cancer | 0.8 µM | [5] |
| HL-60 | Leukemia | 32.4 µM | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-tumor activity of this compound-related compounds.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., T47D, non-small-cell lung cancer lines) and a normal cell line (e.g., Vero) are obtained from a certified cell bank.
-
Culture Medium: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pinostrobin butyrate) dissolved in a suitable solvent like DMSO and incubated for a further 24 hours.[2]
-
MTT Addition: After the treatment period, 100 µL of 0.05% MTT solution in phosphate-buffered saline (PBS) is added to each well.[2]
-
Incubation: The plates are incubated for 3 hours to allow for the formation of formazan crystals by viable cells.[2]
-
Solubilization: The reaction is stopped by adding a solubilizing agent, such as 10% sodium dodecyl sulfate (SDS) in 0.01N HCl, to dissolve the formazan crystals.[2]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2][3][4][7]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[8][9]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[1]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Untreated cells are used as a negative control.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations: Signaling Pathways and Workflows
Experimental Workflow
Caption: General workflow for in vitro anti-tumor activity assessment.
Cdc2 Kinase-Mediated Apoptosis Pathway
Butyrolactone I has been identified as an inhibitor of cdc2 kinase (also known as Cdk1), which can lead to cell cycle arrest and apoptosis.[1][10][11][12] The deregulation of cdc2 kinase activity can trigger the apoptotic machinery.[11]
Caption: Simplified pathway of Cdc2 kinase inhibition leading to apoptosis.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase-1: linking apoptosis to cell cycle and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deregulation of Cdc2 kinase induces caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cdc2 and Cdk2 play critical roles in low dose doxorubicin-induced cell death through mitotic catastrophe but not in high dose doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Butyrospermol in the Unsaponifiable Fraction of Shea Butter
This technical guide provides a comprehensive overview of this compound, a key triterpene alcohol found in the unsaponifiable fraction of shea butter (Vitellaria paradoxa). It details its quantitative presence, biological activities, and potential for drug development, along with relevant experimental methodologies and pathway visualizations.
Introduction to this compound and Shea Butter's Unsaponifiable Fraction
This compound is a tetracyclic triterpene alcohol belonging to the euphane (lanostane) series.[1] It is a significant constituent of the unsaponifiable fraction of shea butter, which is the portion of the fat that does not hydrolyze (saponify) when treated with an alkali. This fraction, typically comprising 2-12% of shea butter, is rich in bioactive compounds, including triterpene alcohols, sterols, tocopherols, and phenolic compounds.[2][3] The high concentration of these unsaponifiables, particularly triterpenes like this compound, contributes to shea butter's recognized therapeutic properties, such as its anti-inflammatory and antioxidant effects.[4][5]
Quantitative Analysis of this compound
The concentration of this compound and other triterpenes can vary based on the geographic origin and processing methods of the shea butter. However, studies have established typical ranges for these components. This compound is present both as a free alcohol and as fatty acid or cinnamic acid esters.
Table 1: Composition of Triterpenes in Shea Butter
| Component Category | Component Name | Mean Percentage of Total Triterpene Esters | Mean Percentage of Total Triterpene Alcohols |
| Triterpene Esters | α-amyrin cinnamate | 29.3% | N/A |
| This compound cinnamate | 14.8% | N/A | |
| α-amyrin acetate | 14.1% | N/A | |
| lupeol cinnamate | 9.0% | N/A | |
| β-amyrin cinnamate | 7.6% | N/A | |
| lupeol acetate | 7.2% | N/A | |
| This compound acetate | 5.8% | N/A | |
| β-amyrin acetate | 4.9% | N/A | |
| Triterpene Alcohols | α-amyrin | Not specified | Major Component |
| β-amyrin | Not specified | Major Component | |
| lupeol | Not specified | Major Component | |
| This compound | Not specified | Major Component |
Data compiled from analyses of multiple shea butter samples. The total triterpene alcohol content in the unsaponifiable lipids ranges from 22-72%.[2][3][6]
Biological Activities and Therapeutic Potential
This compound has demonstrated several biological activities that are of significant interest to the pharmaceutical and cosmetic industries.
-
Anti-inflammatory Activity : Triterpenes, including this compound, are known to possess anti-inflammatory properties.[4] The mechanism is believed to involve the modulation of key inflammatory pathways. Phytochemicals can influence the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and modulate the expression of inflammatory genes.[7] While the specific pathway for this compound is not fully elucidated in the provided results, the general mechanism for related compounds involves the inhibition of signaling cascades like NF-κB.[8][9]
-
Antitumor Activity : this compound has been noted for its potential antitumor activities, although detailed mechanistic studies are still emerging.[10]
-
UV Protection : The triterpene fraction of shea butter, which includes this compound and its esters, contributes to UV absorption, suggesting a potential role in sun care formulations.[4]
The presence of these activities positions this compound as a valuable natural product for drug discovery and development, particularly in the areas of inflammatory diseases and oncology.[11][12]
Experimental Protocols
Extraction of Unsaponifiable Fraction and Isolation of this compound
A standard workflow for obtaining this compound from shea butter involves saponification of the fat, extraction of the unsaponifiables, and subsequent chromatographic separation.
Protocol: Saponification and Extraction
-
Saponification : Weigh a sample of shea butter (e.g., 2.5 g) into a flask. Add a solution of potassium hydroxide (0.1 N) in a 1:1 (v:v) mixture of neutralized ethanol and diethyl ether.[13]
-
Reflux : Heat the mixture under reflux for a specified period (e.g., 1-2 hours) to ensure complete saponification of the triglycerides.
-
Extraction : After cooling, transfer the mixture to a separatory funnel. Add distilled water and an organic solvent (e.g., diethyl ether or hexane) to partition the phases.
-
Washing : The organic layer, containing the unsaponifiable matter, is washed successively with distilled water, a dilute alkali solution, and again with water until the washings are neutral.
-
Drying and Evaporation : The washed organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the unsaponifiable fraction.
Protocol: Isolation by Chromatography
-
Column Chromatography : The crude unsaponifiable fraction is subjected to column chromatography on silica gel or alumina.
-
Elution : A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute the different components.
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification : Fractions containing this compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or preparative HPLC to obtain pure this compound.
The following diagram illustrates the general workflow for this process.
Caption: Workflow for this compound Isolation and Analysis.
Quantification by Gas Chromatography (GC)
Protocol: GC Analysis of Triterpene Alcohols
-
Sample Preparation : The unsaponifiable fraction is derivatized (e.g., silylated) to increase the volatility of the triterpene alcohols.
-
GC System : A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for sterol analysis (e.g., DB-5ms) is used.
-
Operating Conditions :
-
Injector Temperature : 280-300°C.
-
Oven Program : A temperature gradient is programmed, for example, starting at 180°C and ramping up to 300°C to allow for the separation of different triterpenes.
-
Carrier Gas : Helium or Hydrogen.
-
Detector Temperature : 300-320°C.
-
-
Quantification : Peaks are identified by comparing their retention times with those of authentic standards. Quantification is performed using an internal standard method.
Signaling Pathway Modulation
The anti-inflammatory effects of many natural products, particularly terpenoids, are often attributed to their ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this compound is under investigation, a plausible mechanism involves the inhibition of IKK (IκB kinase), which prevents the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.
The diagram below illustrates this proposed anti-inflammatory mechanism.
Caption: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Inhibition.
Implications for Drug Development
This compound represents a promising natural product scaffold for drug development.[14][15] Its established anti-inflammatory and potential antitumor activities make it a candidate for further investigation. Key considerations for its development include:
-
Lead Optimization : Semisynthetic modifications of the this compound structure could be explored to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies : Detailed cellular and molecular studies are required to fully elucidate the specific protein targets and signaling pathways modulated by this compound.
-
Bioavailability and Formulation : As a lipophilic molecule, formulation strategies may be necessary to improve its bioavailability for systemic therapeutic applications.
The natural origin and safety profile of shea butter derivatives provide a strong foundation for the development of new therapeutic agents based on the this compound chemical structure.[2][16]
References
- 1. This compound | C30H50O | CID 12302182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. fumben.com [fumben.com]
- 4. uk.typology.com [uk.typology.com]
- 5. Unsaponifiables of Shea Butter | Butyrospermum Parkii Butter Unsaponifiables | Cosmetic Ingredients Guide [ci.guide]
- 6. cir-safety.org [cir-safety.org]
- 7. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. This compound | TargetMol [targetmol.com]
- 11. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural product and natural product derived drugs in clinical trials - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Optimization of Shea (Vitellaria paradoxa) butter quality using screw expeller extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery | MDPI [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. cir-safety.org [cir-safety.org]
Butyrospermol: A Deep Dive into its Role in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrospermol is a tetracyclic triterpene alcohol found predominantly in the unsaponifiable fraction of shea butter, derived from the nuts of the Butyrospermum parkii (shea) tree. Triterpenes are a large and diverse class of naturally occurring compounds synthesized from isoprene units, and they play crucial roles in plant defense, structural integrity, and potentially as signaling molecules. While the complete metabolic picture of this compound is still emerging, this technical guide synthesizes the current understanding of its biosynthesis, its likely role in plant metabolism, and the methodologies used for its study. This document is intended to be a comprehensive resource for researchers in plant biology, natural product chemistry, and drug discovery.
This compound Biosynthesis
The biosynthesis of this compound follows the general pathway of triterpenoid synthesis in plants, originating from acetyl-CoA. The initial steps are well-established and involve the mevalonate (MVA) pathway to produce the five-carbon building block, isopentenyl pyrophosphate (IPP).
1. Mevalonate (MVA) Pathway:
The MVA pathway, occurring in the cytoplasm, converts acetyl-CoA into IPP through a series of enzymatic reactions. IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal precursors for all isoprenoids.
2. Squalene and 2,3-Oxidosqualene Formation:
IPP and DMAPP are sequentially condensed to form the 30-carbon molecule, squalene. Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase. This molecule is a critical branch point for the synthesis of various triterpenoids.
3. Cyclization to Cycloartenol:
In plants, 2,3-oxidosqualene is primarily cyclized by the enzyme cycloartenol synthase (CAS) to form cycloartenol. This marks the first committed step in the biosynthesis of phytosterols and many triterpenoids. While a parallel pathway involving lanosterol synthase exists in plants, the cycloartenol pathway is predominant.
4. Putative Pathway from Cycloartenol to this compound:
The specific enzymatic steps leading from cycloartenol to this compound have not been fully elucidated. However, based on the structures of related triterpenes, a putative pathway can be proposed. This likely involves a series of modifications including demethylations, rearrangements, and hydroxylations, catalyzed by cytochrome P450 monooxygenases and other enzymes. This compound belongs to the euphane/tirucallane family of triterpenes, which are characterized by a specific stereochemistry at several of their chiral centers. The formation of this characteristic skeleton from cycloartenol would require specific isomerases and synthases. The identification and characterization of these enzymes, potentially a "this compound synthase," remains a key area for future research.
A putative biosynthetic pathway for this compound in plants.
Role in Plant Metabolism
A specific signaling pathway for this compound in plants has not been identified. However, based on the known functions of triterpenes, its role can be inferred in several key areas:
-
Plant Defense: Triterpenes are well-documented as defense compounds against herbivores and pathogens. Their amphipathic nature allows them to interact with and disrupt cell membranes of invading organisms. This compound, as a component of the seed, may contribute to the protection of the embryo from microbial attack.
-
Membrane Structure and Function: Triterpenes can intercalate into lipid bilayers, influencing membrane fluidity, permeability, and the function of membrane-bound proteins. This can be particularly important in modulating the plant's response to abiotic stresses such as temperature fluctuations.[1]
-
Stress Response: The anti-inflammatory properties of this compound observed in mammalian systems may have parallels in the plant's response to stress.[2] Inflammation-like responses in plants are triggered by wounding and pathogen attack. Triterpenes could potentially modulate these responses by interacting with key signaling components in the cell membrane.
Potential role of this compound in modulating plant stress responses.
Quantitative Data
This compound is a significant component of the triterpene fraction of shea butter. The composition can vary depending on the geographical origin of the shea nuts.[3][4][5]
| Triterpene Alcohol | Average Composition (%) in Triterpene Ester Fraction of Shea Butter |
| α-Amyrin | 29.3 |
| This compound | 14.8 |
| α-Amyrin acetate | 14.1 |
| Lupeol cinnamate | 9.0 |
| β-Amyrin cinnamate | 7.6 |
| Lupeol acetate | 7.2 |
| This compound acetate | 5.8 |
| β-Amyrin acetate | 4.9 |
| Data adapted from Akihisa et al. (2010).[5] |
Experimental Protocols
Extraction and Quantification of this compound from Plant Material (e.g., Shea Kernels)
This protocol outlines a general procedure for the extraction and quantification of this compound.
1. Sample Preparation:
-
Grind dried plant material (e.g., shea kernels) to a fine powder.
-
Defat the powder using a non-polar solvent like n-hexane if the material is rich in lipids.
2. Extraction:
-
Perform a Soxhlet extraction or maceration with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to extract the triterpenes.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
3. Saponification (to hydrolyze triterpene esters):
-
Dissolve the crude extract in a solution of potassium hydroxide in ethanol.
-
Reflux the mixture for 1-2 hours.
-
Extract the unsaponifiable matter (containing free triterpene alcohols) with a non-polar solvent like diethyl ether or hexane.
-
Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the unsaponifiable fraction.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, Mass Spectrometry (MS).
-
Standard: Use a purified this compound standard for calibration and quantification.
A general experimental workflow for the quantification of this compound.
Conclusion and Future Directions
This compound is a significant triterpene with a likely important, yet not fully understood, role in plant metabolism, particularly in defense and stress response. While its biosynthetic pathway from cycloartenol is yet to be fully elucidated, the general framework for its formation is in place. Future research should focus on identifying the specific enzymes involved in the later stages of its biosynthesis, which could open avenues for metabolic engineering to enhance its production. Furthermore, detailed studies on its specific interactions within the plant cell and its role in signaling pathways will provide a more complete picture of its function and its potential for applications in agriculture and medicine. The anti-inflammatory properties of this compound also warrant further investigation for potential drug development.
References
- 1. Low butyrate concentrations exert anti-inflammatory and high concentrations exert pro-inflammatory effects on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyomen.org [hyomen.org]
- 3. Regional variation in shea butter lipid and triterpene composition in four African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triacylglycerol and triterpene ester composition of shea nuts from seven African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Butyrospermol Derivatives and Related Triterpenes for Drug Development Professionals
Introduction
Triterpenes are a vast and structurally diverse class of natural products derived from a C30 isoprenoid precursor, squalene.[1] These compounds are abundant in the plant kingdom and have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[2] Among these, this compound, a euphane-type triterpene, and its related compounds are prominent constituents of shea butter, the fat extracted from the nuts of the African shea tree (Vitellaria paradoxa).[3][4]
This technical guide provides a comprehensive overview of this compound, its key derivatives (acetates and cinnamates), and structurally related triterpenes such as α-amyrin, β-amyrin, and lupeol. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into their biological activities, quantitative data, experimental protocols for their isolation and evaluation, and the signaling pathways they modulate.
Chemical Structures
This compound is a tetracyclic triterpene alcohol. Its derivatives, commonly found in shea fat, are typically esters formed at the C-3 hydroxyl group. The most studied of these are the acetate and cinnamate esters. These esters, along with those of other co-occurring triterpenes like lupeol, α-amyrin, and β-amyrin, constitute the primary bioactive components of the non-glyceridic fraction of shea butter.[3][4]
Biological Activities and Mechanisms of Action
This compound derivatives and related triterpenes exhibit significant anti-inflammatory and chemopreventive effects.
Anti-inflammatory Activity
Triterpene esters from shea fat have demonstrated potent anti-inflammatory properties.[3][4] Studies using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice have shown that this compound acetate and cinnamate, alongside derivatives of α-amyrin, β-amyrin, and lupeol, can markedly reduce edema.[4] The mechanism is believed to involve the inhibition of inflammatory cascades. Triterpenes are known to modulate various inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammatory responses.[5]
Anti-cancer and Chemopreventive Activity
The chemopreventive potential of these compounds has been evaluated through their ability to inhibit tumor promotion.[4] A primary screening method involves assessing their inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation induced by tumor promoters like TPA.[4] this compound derivatives and related triterpene esters have shown moderate inhibitory effects in this assay.[4] Furthermore, lupeol cinnamate, a related triterpene ester, exhibited a significant inhibitory effect on skin tumor promotion in a two-stage in vivo carcinogenesis test in mice, suggesting a potent anti-tumor promoting capability.[4] The anticancer potential of triterpenes is often linked to their ability to act on various molecular targets, including those involved in cell proliferation, apoptosis, and angiogenesis.[6][7]
Quantitative Data: Biological Activity
The following table summarizes the quantitative data for the anti-inflammatory activity of this compound derivatives and related triterpene esters isolated from shea fat.
| Compound | Triterpene Core | Derivative | Anti-inflammatory Activity (ID₅₀, µmol/ear)[4] |
| 1a | α-Amyrin | Acetate | 0.30 |
| 2a | β-Amyrin | Acetate | 0.75 |
| 3a | Lupeol | Acetate | 0.21 |
| 4a | This compound | Acetate | 0.32 |
| 1c | α-Amyrin | Cinnamate | 0.21 |
| 2c | β-Amyrin | Cinnamate | 0.35 |
| 3c | Lupeol | Cinnamate | 0.15 |
| 4c | This compound | Cinnamate | 0.24 |
ID₅₀: 50% inhibitory dose against TPA-induced inflammation in mice.
Experimental Protocols
Detailed methodologies are crucial for the consistent evaluation of natural products. The following sections outline key experimental protocols for the study of this compound and related triterpenes.
Extraction and Isolation of Triterpene Esters
This protocol describes a general method for extracting and isolating triterpene esters from natural sources like shea nuts or the fruits of Xylocarpus granatum.[4][8]
-
Extraction: The dried and powdered source material (e.g., kernels of shea nuts) is subjected to extraction with a non-polar solvent such as n-hexane or hot 95% ethanol.[4][8] This can be performed using methods like Soxhlet extraction or maceration.[9]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude fat or extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel.
-
Elution: A solvent gradient is used for elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Purification: Fractions containing the compounds of interest, as identified by Thin Layer Chromatography (TLC), are pooled.[10] Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as methanol/water or acetonitrile/water.[11]
Characterization and Analysis
Structural elucidation and quantification of the isolated compounds are performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.[8]
-
High-Performance Thin Layer Chromatography (HPTLC): HPTLC is employed for the qualitative and quantitative analysis of triterpenes in extracts.[13] Derivatization with reagents like anisaldehyde-sulfuric acid, which imparts a specific color to triterpenoids, allows for their detection and quantification via densitometric scanning.[13]
In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
This is a standard model to evaluate the topical anti-inflammatory activity of compounds.[4]
-
Animal Model: Male ICR mice are typically used.
-
Treatment Application: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inner and outer surfaces of the right ear. The vehicle alone is applied to the left ear as a control.
-
Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of TPA in acetone is applied to both ears to induce inflammation.
-
Evaluation: After a set time (e.g., 4-6 hours), the mice are sacrificed, and circular biopsies are taken from both ears and weighed.
-
Calculation: The anti-inflammatory effect is expressed as the percentage of edema inhibition, calculated by comparing the weight difference between the right (treated) and left (control) ears. The ID₅₀ value is the dose at which the compound inhibits inflammation by 50%.
In Vitro Chemoprevention Assay: Inhibition of EBV-EA Activation
This assay serves as a primary screen for potential anti-tumor promoting agents.[4]
-
Cell Line: Raji cells (a human B-lymphoblastoid cell line derived from Burkitt's lymphoma) are used, which carry the Epstein-Barr virus genome.
-
Cell Culture: The cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Induction of EBV-EA: The cells are treated with a tumor promoter (e.g., TPA) to induce the EBV early antigen. The test compound is added simultaneously.
-
Incubation: The cell suspension is incubated at 37°C in a humidified incubator with 5% CO₂ for a specified period (e.g., 48 hours).
-
Detection: Smears of the cells are made on slides, dried, and fixed. The presence of EBV-EA is detected using indirect immunofluorescence with sera from nasopharyngeal carcinoma patients (containing high-titer antibodies against EBV-EA).
-
Quantification: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory effect is calculated relative to the control group treated only with the inducer.
Signaling Pathways
The biological effects of this compound and related triterpenes are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Signaling
Triterpenes exert anti-inflammatory effects by interfering with pro-inflammatory signaling cascades. A key mechanism is the suppression of pathways leading to the production of inflammatory mediators like prostaglandins and cytokines. The diagram below illustrates a simplified model where triterpenes inhibit the activation of transcription factors such as NF-κB, a central regulator of the inflammatory response.
Anti-Cancer/Chemopreventive Mechanism
The chemopreventive activity of these compounds involves blocking the process of tumor promotion. The EBV-EA inhibition assay is a model for this activity. By inhibiting the activation of viral antigens induced by tumor promoters, the compounds demonstrate their potential to interfere with the signaling pathways that lead to cell proliferation and transformation, which are hallmarks of cancer.
Conclusion
This compound derivatives and related triterpenes found in natural sources like shea butter represent a significant class of bioactive molecules with promising therapeutic potential.[4] Their marked anti-inflammatory and chemopreventive activities, supported by quantitative in vivo and in vitro data, make them attractive candidates for further investigation in drug discovery and development. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers aiming to explore these compounds for pharmaceutical applications. Future work should focus on elucidating more detailed mechanisms of action, exploring structure-activity relationships through the synthesis of novel derivatives, and advancing the most promising compounds into preclinical and clinical development.
References
- 1. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalijbcrr.com [journalijbcrr.com]
- 3. hyomen.org [hyomen.org]
- 4. Anti-inflammatory and chemopreventive effects of triterpene cinnamates and acetates from shea fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity [mdpi.com]
- 13. ijpsonline.com [ijpsonline.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Butyrospermol from Shea Butter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrospermol is a prominent tetracyclic triterpene alcohol found within the unsaponifiable fraction of shea butter (Vitellaria paradoxa). It, along with other triterpenes like α-amyrin, β-amyrin, and lupeol, contributes to the recognized anti-inflammatory and other bioactive properties of shea butter. The isolation of pure this compound is of significant interest for pharmacological research and the development of novel therapeutics. This document provides a detailed protocol for the extraction of this compound from shea butter, encompassing saponification to isolate the unsaponifiable matter, followed by column chromatography for the purification of the target compound.
Introduction
Shea butter is a complex natural fat composed of a saponifiable fraction (triglycerides) and a smaller, but highly bioactive, unsaponifiable fraction. This unsaponifiable matter, typically constituting 2-12% of the butter, is a rich source of triterpene alcohols, sterols, and tocopherols.[1][2][3][4] this compound is a key constituent of this triterpene alcohol fraction.[1][2][3] The effective isolation of this compound is a critical step in enabling detailed investigation of its pharmacological activities and potential therapeutic applications. The following protocol details a robust laboratory-scale method for its extraction and purification.
Quantitative Data Summary
The composition of shea butter, particularly its unsaponifiable fraction, can vary based on the geographical origin of the shea nuts and the extraction method used for the butter itself.[5] The following table summarizes typical quantitative data related to the composition of shea butter and its unsaponifiable components.
| Parameter | Value | Reference |
| Unsaponifiable Matter in Shea Butter | 2 - 12% | [1][2][3][4] |
| Triterpene Alcohols in Unsaponifiable Matter | 22 - 72% | [1][2][3] |
| Relative Composition of Major Triterpene Alcohols in the Triterpene Alcohol Fraction | ||
| α-Amyrin | 31.3 - 41.4% | [6] |
| β-Amyrin | 8.4 - 13.2% | [6] |
| Lupeol | 17.4 - 25.1% | [6] |
| This compound | 14.9 - 26.3% | [6] |
| This compound Cinnamate in Triterpene Esters | ~14.8% | [7][8] |
| This compound Acetate in Triterpene Esters | ~5.8% | [7][8] |
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and purification of this compound from shea butter.
Experimental Protocols
Part 1: Saponification of Shea Butter and Extraction of Unsaponifiable Matter
This protocol is adapted from standard methods for the determination of unsaponifiable matter in fats and oils.
Materials and Reagents:
-
Shea Butter
-
Ethanolic Potassium Hydroxide Solution (0.5 M)
-
Petroleum Ether (boiling range 40-60 °C)
-
Distilled Water
-
Anhydrous Sodium Sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (500 mL)
-
Beakers
-
Rotary evaporator
Procedure:
-
Saponification:
-
Weigh approximately 5 g of shea butter into a 250 mL round-bottom flask.
-
Add 50 mL of 0.5 M ethanolic potassium hydroxide solution.
-
Attach the flask to a reflux condenser and heat the mixture to boiling using a heating mantle.
-
Maintain the reflux for 1 hour with occasional swirling to ensure complete saponification. The solution should become clear.[9]
-
-
Extraction of Unsaponifiables:
-
After cooling, transfer the contents of the flask to a 500 mL separatory funnel.
-
Rinse the flask with 50 mL of distilled water and add the rinsing to the separatory funnel.
-
Add 50 mL of petroleum ether to the separatory funnel, stopper it, and shake vigorously for 1 minute, periodically venting the funnel.[9]
-
Allow the layers to separate. The upper layer is the petroleum ether extract containing the unsaponifiable matter.
-
Drain the lower aqueous-alcoholic (soap) layer into a second separatory funnel.
-
Repeat the extraction of the aqueous-alcoholic layer twice more, each time with 50 mL of petroleum ether.
-
Combine all the petroleum ether extracts in the first separatory funnel.
-
Wash the combined petroleum ether extracts by gently shaking with three 50 mL portions of distilled water.
-
-
Drying and Evaporation:
-
Pass the washed petroleum ether extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Collect the dried extract in a pre-weighed round-bottom flask.
-
Remove the petroleum ether using a rotary evaporator at a temperature not exceeding 40 °C.
-
Dry the flask containing the crude unsaponifiable matter in an oven at 100 °C to a constant weight.
-
Calculate the percentage of unsaponifiable matter in the original shea butter sample.
-
Part 2: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the separation of triterpene alcohols using silica gel column chromatography. Optimization of the mobile phase may be required based on the specific composition of the unsaponifiable matter.
Materials and Reagents:
-
Crude Unsaponifiable Matter from Part 1
-
Silica Gel (for column chromatography, 60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Ceric sulfate or anisaldehyde staining solution for TLC visualization
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude unsaponifiable matter in a minimal amount of the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar mobile phase, such as n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). This will allow for the separation of compounds with different polarities.
-
Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector or manually in test tubes.
-
-
Fraction Analysis and Pooling:
-
Monitor the separation by spotting aliquots of the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots using a suitable staining reagent (e.g., ceric sulfate or anisaldehyde) and heating.
-
Identify the fractions containing this compound by comparing their Rf values with a known standard if available, or by pooling fractions with similar TLC profiles corresponding to the expected polarity of triterpene alcohols. This compound will elute after less polar compounds and before more polar compounds.
-
Combine the fractions that are rich in this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the isolated compound.
-
Part 3: Analysis and Quantification
High-Performance Liquid Chromatography (HPLC)
A Reverse-Phase HPLC (RP-HPLC) method can be developed for the quantification of this compound.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detector: UV detector set at a low wavelength (e.g., 210 nm), as triterpene alcohols lack a strong chromophore.
-
Quantification: Based on a calibration curve generated from a purified this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of triterpene alcohols.
-
Derivatization: The hydroxyl group of this compound is often silylated (e.g., with BSTFA) prior to GC-MS analysis to increase its volatility.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different components.
-
Identification: Based on the retention time and the mass spectrum, which can be compared to a library of known compounds.
Conclusion
The protocol described provides a comprehensive approach for the extraction and purification of this compound from shea butter. The initial saponification step is crucial for the efficient isolation of the unsaponifiable fraction. Subsequent purification by column chromatography allows for the separation of this compound from other closely related triterpene alcohols. The successful isolation of pure this compound will facilitate further research into its biological activities and potential for therapeutic development. Analytical techniques such as HPLC and GC-MS are essential for the final quantification and identification of the purified compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Triterpene alcohol and fatty acid composition of shea nuts from seven African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fumben.com [fumben.com]
- 5. Regional variation in shea butter lipid and triterpene composition in four African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyomen.org [hyomen.org]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
- 9. isdsnet.com [isdsnet.com]
Application Notes and Protocols for the Isolation and Purification of Butyrospermol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the successful isolation and purification of butyrospermol, a bioactive triterpene alcohol predominantly found in the unsaponifiable fraction of shea butter (Butyrospermum parkii). The protocols detailed below are designed to guide researchers through the extraction, separation, and analytical characterization of this compound.
Introduction to this compound
This compound is a tetracyclic triterpene alcohol with the molecular formula C₃₀H₅₀O. It is a significant component of the unsaponifiable matter of shea butter, co-occurring with other triterpenes such as α-amyrin, β-amyrin, and lupeol.[1] this compound has garnered interest in the pharmaceutical and cosmetic industries due to its potential anti-inflammatory and anti-tumor activities.
Overview of the Isolation and Purification Workflow
The general workflow for isolating this compound from shea butter involves the initial extraction of the lipid content, followed by the separation of the unsaponifiable matter, and subsequent chromatographic purification to isolate this compound from other co-occurring triterpenes.
Experimental Protocols
Preparation of the Unsaponifiable Matter from Shea Butter
The initial step involves the extraction of the unsaponifiable fraction from raw shea butter, which contains the triterpene alcohols.
Protocol 1: Saponification of Shea Butter
-
Dissolution: Dissolve 100 g of raw shea butter in 500 mL of 2 M ethanolic potassium hydroxide.
-
Reflux: Heat the mixture under reflux for 2 hours with constant stirring.
-
Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 500 mL of distilled water and 500 mL of diethyl ether. Shake vigorously and allow the layers to separate.
-
Collection of Organic Layer: Collect the upper ether layer.
-
Re-extraction: Repeat the extraction of the aqueous layer twice more with 250 mL portions of diethyl ether.
-
Washing: Combine the ether extracts and wash successively with 200 mL of 0.5 M aqueous potassium hydroxide, followed by 200 mL portions of distilled water until the washings are neutral to pH paper.
-
Drying and Evaporation: Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the unsaponifiable matter.
Chromatographic Purification of this compound
The unsaponifiable matter, a complex mixture of triterpenes and other lipids, requires further chromatographic separation to isolate pure this compound.
Protocol 2: Column Chromatography
This protocol provides a primary separation of the triterpene alcohol fraction.
-
Column Packing: Prepare a silica gel (60-120 mesh) column in a glass column (50 cm length x 5 cm diameter) using n-hexane as the slurry solvent.
-
Sample Loading: Dissolve 10 g of the unsaponifiable matter in a minimal amount of chloroform and adsorb it onto 20 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate.
-
Start with 100% n-hexane to elute non-polar compounds.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 n-hexane:ethyl acetate).
-
-
Fraction Collection: Collect fractions of 20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Pooling of Fractions: Combine the fractions containing the triterpene alcohols, which typically elute with mid-polarity solvent mixtures.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC of the enriched triterpene fraction is recommended.
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 10 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: Dissolve the triterpene fraction from column chromatography in the mobile phase and inject an appropriate volume.
-
Fraction Collection: Collect the peaks corresponding to the different triterpene alcohols. The elution order will depend on the specific column and conditions but can be determined by analytical HPLC first.
Analytical Characterization
The purity and identity of the isolated this compound should be confirmed using analytical techniques.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with methanol at a flow rate of 1 mL/min.
-
Detection: UV at 210 nm.
-
Standard: Use a certified reference standard of this compound for retention time comparison and quantification.
Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 50 to 600.
-
Identification: Compare the obtained mass spectrum with a library spectrum for this compound.
Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation and confirmation are achieved through ¹H and ¹³C NMR.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum at a frequency of 400 MHz or higher.
-
¹³C NMR: Acquire the spectrum at a frequency of 100 MHz or higher.
-
Data Interpretation: Compare the obtained chemical shifts with published data for this compound.[2][3]
Quantitative Data Summary
The following table summarizes the typical composition of the triterpene alcohol fraction in the unsaponifiable matter of shea butter. The exact percentages can vary depending on the geographical origin and processing of the shea nuts.[1]
| Triterpene Alcohol | Percentage Range in Triterpene Fraction (%) |
| α-Amyrin | 25 - 40 |
| β-Amyrin | 5 - 15 |
| Lupeol | 15 - 25 |
| This compound | 15 - 25 |
Biological Activity and Potential Signaling Pathways
This compound has been reported to possess anti-inflammatory and anti-tumor properties. While the precise molecular mechanisms are still under investigation, related compounds and preliminary studies suggest potential involvement of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.
Anti-inflammatory Activity: The anti-inflammatory effects of triterpenes are often associated with the inhibition of the NF-κB signaling pathway.[4][][6] Inhibition of NF-κB activation can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Anti-tumor Activity: The PI3K/Akt and MAPK signaling pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many cancers.[7][8][9][10][11][12][13] Some natural compounds exert their anti-tumor effects by modulating these pathways, leading to cell cycle arrest and induction of apoptosis.[14][15][16][17][18]
References
- 1. fumben.com [fumben.com]
- 2. This compound | C30H50O | CID 12302182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. abmole.com [abmole.com]
- 8. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT signaling pathway: How does it regulate development of Sertoli cells and spermatogenic cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. PI3K/Akt/mTOR signaling | Signaling Pathways | TargetMol [targetmol.com]
- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. glpbio.com [glpbio.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Butyrospermol using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
APN-BT001
Abstract
This application note describes a method for the quantification of butyrospermol, a triterpene alcohol, using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. Due to the lack of a strong chromophore in the this compound molecule, detection is performed at a low wavelength. This method is suitable for the analysis of this compound in raw materials and extracts. For analyses requiring higher sensitivity, chemical derivatization to introduce a UV-active or fluorescent moiety is recommended.
Introduction
This compound is a natural triterpene alcohol found in various plant species, notably in shea butter (from the nuts of Vitellaria paradoxa). It is recognized for its potential anti-inflammatory and other biological activities, making its accurate quantification crucial for research, quality control of natural products, and in the development of pharmaceuticals and cosmetics.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in a mixture. When coupled with a UV detector, it provides a robust and widely accessible analytical method. However, a significant challenge in the analysis of triterpenoids like this compound is their weak UV absorption, as they lack extensive conjugated double bond systems.[1][2][3] This often necessitates detection at low UV wavelengths (200-210 nm), which can be susceptible to interference from solvents and other matrix components.[2][3]
This document provides a detailed protocol for the quantification of this compound by HPLC-UV, including sample preparation, chromatographic conditions, and data analysis.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Sample containing this compound (e.g., shea butter extract)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a known amount of the sample (e.g., 100 mg of shea butter extract).
-
Dissolve the sample in a suitable volume of methanol (e.g., 10 mL).
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 205 nm |
| Run Time | 20 minutes |
Data Analysis and Quantification
-
Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method for this compound quantification. These are representative values and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Result |
| Retention Time (tR) | Approximately 12.5 min |
| Linearity (r²) | ≥ 0.999 |
| Linear Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 8.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Butyrospermol in Shea Butter by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of butyrospermol in shea butter using gas chromatography-mass spectrometry (GC-MS). This compound, a key triterpene alcohol found in the unsaponifiable fraction of shea butter, is of significant interest due to its potential anti-inflammatory and antitumor properties.[1] The presented protocol involves the extraction of the unsaponifiable matter from shea butter, derivatization of the analyte via silylation, and subsequent analysis by GC-MS. This method provides the necessary sensitivity and selectivity for the accurate quantification of this compound in a complex matrix.
Introduction
This compound is a tetracyclic triterpene alcohol that constitutes a significant portion of the unsaponifiable fraction of shea butter (Vitellaria paradoxa). The unsaponifiable matter of shea butter is rich in bioactive compounds, including other triterpene alcohols like α-amyrin, β-amyrin, and lupeol. Due to their non-volatile nature, direct analysis of these compounds by gas chromatography is challenging. Therefore, a derivatization step is necessary to increase their volatility. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose. This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of this compound in shea butter.
Experimental Protocols
Extraction of Unsaponifiable Matter from Shea Butter
This protocol is adapted from standard methods for the isolation of unsaponifiable matter from oils and fats.
Materials:
-
Shea butter sample
-
2 M Methanolic potassium hydroxide (KOH)
-
Hexane, analytical grade
-
Diethyl ether, analytical grade
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel (500 mL)
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
Weigh approximately 5 g of the shea butter sample into a 250 mL round bottom flask.
-
Add 50 mL of 2 M methanolic KOH to the flask.
-
Attach a reflux condenser and heat the mixture in a water bath at 80°C for 1 hour with constant stirring to saponify the glycerides.
-
After cooling to room temperature, transfer the mixture to a 500 mL separatory funnel.
-
Rinse the flask with 100 mL of distilled water and add it to the separatory funnel.
-
Extract the unsaponifiable matter by adding 100 mL of diethyl ether to the separatory funnel. Shake vigorously for 1 minute and allow the layers to separate.
-
Collect the upper ether layer into a clean beaker.
-
Repeat the extraction of the aqueous layer two more times with 100 mL portions of diethyl ether.
-
Combine the three ether extracts and wash them three times with 100 mL portions of distilled water to remove any remaining soap and alkali.
-
Dry the ether extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent from the dried ether extract using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting residue is the unsaponifiable matter containing this compound. Dissolve a known amount of this residue in a suitable solvent (e.g., pyridine or hexane) for the derivatization step.
Silylation Derivatization of this compound
This protocol employs N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst for the efficient silylation of the hydroxyl group in this compound.
Materials:
-
Extracted unsaponifiable matter from shea butter
-
Pyridine, anhydrous
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Transfer an accurately weighed amount (approximately 1 mg) of the dried unsaponifiable extract into a GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the extract.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.
GC-MS Parameters: The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 15 min.[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 50-600 amu |
| Solvent Delay | 5 min |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method. These values should be determined during in-house method validation.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound-TMS | ~25-30 | 1 - 100 | >0.99 | ~0.3 | ~1.0 |
Note: Retention time is an estimate and will vary depending on the specific GC-MS system and conditions.
Mass Spectral Data
The identification of this compound-TMS is confirmed by its mass spectrum.
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound-TMS | 500.9 | 500 (M+), 485, 410, 395, 287, 229, 189, 135, 75 |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis by GC-MS.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in shea butter. The protocol includes a detailed procedure for the extraction of the unsaponifiable matter and a robust silylation method to enhance the volatility of the analyte. This application note serves as a valuable resource for researchers and scientists in the fields of natural product chemistry, cosmetics, and drug development who are interested in the analysis of this compound and other triterpene alcohols. The successful implementation of this method will facilitate further research into the biological activities and applications of this important bioactive compound.
References
- 1. Triterpene alcohol and fatty acid composition of shea nuts from seven African countries - CIFOR-ICRAF Connaissance: Publication [cifor-icraf.org]
- 2. Effect of Refining and Fractionation Processes on Minor Components, Fatty Acids, Antioxidant and Antimicrobial Activities of Shea Butter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brjac.com.br [brjac.com.br]
Application Note: Mass Spectrometric Analysis of Butyrospermol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of butyrospermol using mass spectrometry. This compound (C₃₀H₅₀O, Molar Mass: 426.7 g/mol ) is a tetracyclic triterpenoid alcohol with significant interest in pharmaceutical and cosmetic research. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various matrices. This application note outlines the theoretical fragmentation pattern of this compound based on the known behavior of similar triterpenoids and sterols, and provides detailed protocols for its analysis by Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry.
Introduction
This compound is a natural product found in sources such as shea butter. Its chemical structure, featuring a tetracyclic core and a C8H15 side chain, presents a characteristic fragmentation pattern in mass spectrometry. The presence of a hydroxyl group, a double bond in the C-ring, and a long alkyl side chain are key features that dictate its fragmentation pathways. This document will describe the expected fragmentation patterns under both soft (ESI) and hard (EI) ionization techniques, providing researchers with the necessary information for compound identification and characterization.
Theoretical Mass Spectrometry Fragmentation Pattern of this compound
While a publicly available, detailed mass spectrum of this compound is not readily accessible, a theoretical fragmentation pattern can be proposed based on the well-documented fragmentation of structurally related triterpenoids and sterols.
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)
Under positive ion ESI-MS, this compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 427.4. Subsequent MS/MS analysis using Collision-Induced Dissociation (CID) would likely induce the following fragmentation pathways:
-
Neutral Loss of Water: The most facile fragmentation is the loss of a water molecule (18 Da) from the protonated molecule, resulting in a prominent ion at m/z 409.4 [M+H-H₂O]⁺. This is a common fragmentation for steroids and triterpenoids containing a hydroxyl group.
-
Side Chain Cleavage: Fragmentation of the C-17 side chain is another expected pathway. Cleavage at various points along the chain can lead to a series of fragment ions. A key fragmentation would be the loss of the entire C₈H₁₅ side chain (111 Da), leading to an ion at m/z 316.3.
-
Ring Cleavage: Retro-Diels-Alder (rDA) reactions can occur in the C ring due to the presence of the double bond, leading to characteristic fragment ions.
Electron Ionization (EI)
Under the high-energy conditions of EI-MS, more extensive fragmentation is expected:
-
Molecular Ion: The molecular ion [M]⁺• at m/z 426.4 would be observed, although its abundance may be low.
-
Loss of a Methyl Group: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form a stable carbocation is a common fragmentation, resulting in an ion at m/z 411.4.
-
Loss of Water: Similar to ESI, the loss of a water molecule (18 Da) from the molecular ion would lead to an ion at m/z 408.4.
-
Side Chain Fragmentation: Cleavage of the side chain is a major fragmentation pathway in EI-MS. A prominent ion resulting from the cleavage of the C17-C20 bond (loss of C₈H₁₅•) would be expected at m/z 315.3. Further fragmentation of the side chain would also occur.
-
Ring Fragmentation: The tetracyclic ring system can undergo complex fragmentation, leading to a series of ions in the lower mass range.
Quantitative Data
The following table summarizes the theoretically predicted prominent ions for this compound in both ESI-MS/MS and EI-MS. The relative abundances are hypothetical and serve to illustrate the expected prominence of each fragment.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure | Predicted Relative Abundance |
| ESI-MS/MS | 427.4 [M+H]⁺ | 409.4 | H₂O | High |
| ESI-MS/MS | 427.4 [M+H]⁺ | 316.3 | C₈H₁₅ | Medium |
| ESI-MS/MS | 427.4 [M+H]⁺ | Various | Side chain fragments | Low to Medium |
| EI-MS | 426.4 [M]⁺• | 411.4 | •CH₃ | Medium |
| EI-MS | 426.4 [M]⁺• | 408.4 | H₂O | High |
| EI-MS | 426.4 [M]⁺• | 315.3 | •C₈H₁₅ | High |
| EI-MS | 426.4 [M]⁺• | Various | Ring and side chain fragments | Low to High |
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol or a suitable organic solvent.
-
Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1 ng/mL to 1 µg/mL) using the mobile phase as the diluent for LC-MS analysis or a volatile solvent for direct infusion or GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of triterpenoids.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient would be: 0-1 min, 50% B; 1-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An ESI-equipped tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Mode: Positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 35 psi
-
Drying Gas Flow: 8 L/min
-
Gas Temperature: 325 °C
-
Scan Range (MS1): m/z 100-1000
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragments.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability, the hydroxyl group of this compound can be derivatized (e.g., silylation with BSTFA).
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL splitless injection at 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 10 min.
-
Mass Spectrometer: An EI-MS system.
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-600.
Visualizations
Caption: Theoretical fragmentation of this compound in EI and ESI-MS.
Caption: General workflow for this compound analysis by mass spectrometry.
Application Notes and Protocols for the Derivatization of Butyrospermol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrospermol is a tetracyclic triterpene alcohol found in various plant species, notably in shea butter (from the nuts of Vitellaria paradoxa). Its structural similarity to other sterols and triterpenoids makes it a compound of interest in pharmaceutical and cosmetic research. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the presence of a polar hydroxyl group, this compound has low volatility and is prone to thermal degradation at the high temperatures required for GC analysis. To overcome these limitations, derivatization is a necessary sample preparation step.
This document provides detailed application notes and protocols for the derivatization of this compound, focusing on silylation, to make it amenable for GC and GC-Mass Spectrometry (GC-MS) analysis.
Principle of Derivatization
Derivatization chemically modifies a compound to enhance its analytical properties. For GC analysis of compounds like this compound, the primary goals of derivatization are to:
-
Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in volatility.
-
Improve Thermal Stability: The resulting derivative is often more stable at high temperatures, preventing on-column degradation and ensuring accurate quantification.
-
Enhance Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks, improving resolution and sensitivity.
Silylation is the most common derivatization technique for compounds containing hydroxyl groups. In this reaction, a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS), replaces the active hydrogen with a trimethylsilyl (TMS) group.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether, a volatile and thermally stable derivative suitable for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (or other suitable solvent, anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Nitrogen gas supply for drying
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound standard or dried plant extract into a reaction vial.
-
If the sample is in solution, transfer an aliquot containing the desired amount of analyte to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as moisture will react with the silylating reagent.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 100 µL of BSTFA and 20 µL of TMCS to the vial. The ratio of BSTFA to TMCS can be optimized, but a common starting point is 5:1 (v/v).
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may need to be determined empirically.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC-MS Analytical Conditions
The following are typical GC-MS parameters for the analysis of derivatized triterpenes. These should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injector Temperature | 280-300°C |
| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-600 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Presentation
Quantitative Data
The following tables summarize typical quantitative data that can be obtained from the GC-MS analysis of derivatized this compound.
Table 1: Retention Data for this compound-TMS
| Compound | Derivative | Retention Time (min) | Kovats Retention Index (Semi-standard non-polar column) |
| This compound | TMS Ether | Typically 20-25 | 3366[1] |
Note: The exact retention time will vary depending on the specific GC column and temperature program used.
Table 2: Example Calibration Data for Quantitative Analysis of this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| Linearity (R²) | >0.995 |
Table 3: Method Performance (Illustrative Values)
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Note: LOD, LOQ, precision, and accuracy values are dependent on the specific matrix and instrumentation and should be determined experimentally during method validation.
Mandatory Visualization
Caption: Experimental workflow for this compound derivatization and GC-MS analysis.
Caption: Silylation reaction of this compound with BSTFA to form the TMS derivative.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Butyrospermol Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrospermol, a pentacyclic triterpene alcohol found in significant quantities in the unsaponifiable fraction of shea butter (Vitellaria paradoxa), has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[1][2] Chronic inflammation is a key pathological feature of numerous diseases, making the identification and characterization of novel anti-inflammatory agents a critical area of research. This document provides detailed protocols for a cell-based assay to evaluate the anti-inflammatory activity of this compound. The described assays utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic an inflammatory response in vitro.[3]
The protocols herein detail the assessment of this compound's ability to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). Furthermore, methods to investigate the underlying molecular mechanisms, specifically the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, are provided.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages. This data is illustrative and may vary based on experimental conditions.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 93.2 ± 5.1 |
| 50 | 88.6 ± 4.8 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment | NO Production (% of LPS Control) |
| Control (Untreated) | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 100 ± 7.3 |
| LPS + this compound (5 µM) | 75.4 ± 6.2 |
| LPS + this compound (10 µM) | 52.1 ± 5.5 |
| LPS + this compound (20 µM) | 31.8 ± 4.9 |
Based on data for similar pentacyclic triterpenoids, a significant dose-dependent inhibition of nitric oxide is expected.[4][5]
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Treatment | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| Control (Untreated) | 4.5 ± 0.9 | 3.8 ± 0.7 |
| LPS (1 µg/mL) | 100 ± 8.1 | 100 ± 9.2 |
| LPS + this compound (5 µM) | 80.2 ± 7.5 | 78.9 ± 8.1 |
| LPS + this compound (10 µM) | 58.7 ± 6.9 | 55.4 ± 7.3 |
| LPS + this compound (20 µM) | 35.1 ± 5.8 | 36.9 ± 6.5 |
Pentacyclic triterpenoids have demonstrated the ability to significantly reduce the production of TNF-α and IL-6 in a dose-dependent manner.[4][5]
Table 4: Inhibition of COX-2 Expression and PGE2 Production by this compound
| Treatment | Relative COX-2 mRNA Expression | PGE2 Production (% of LPS Control) |
| Control (Untreated) | 1.0 ± 0.2 | 6.1 ± 1.3 |
| LPS (1 µg/mL) | 15.3 ± 2.1 | 100 ± 10.5 |
| LPS + this compound (10 µM) | 8.7 ± 1.5 | 63.2 ± 8.7 |
| LPS + this compound (20 µM) | 4.2 ± 0.9 | 39.8 ± 6.9 |
Triterpenoids are known to suppress the expression of COX-2 and subsequently reduce the production of PGE2.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in the cytotoxicity assay. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6.
-
Cell Seeding and Treatment: Follow the same procedure as for the NO production assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and store them at -80°C until use.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for protein phosphorylation).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Quantitative Real-Time PCR (qRT-PCR) for COX-2 Expression
-
Objective: To determine the effect of this compound on the mRNA expression of cyclooxygenase-2 (COX-2).
-
Cell Seeding and Treatment: Seed and treat cells as described for Western blot analysis, with an LPS stimulation time of 4-6 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for COX-2 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Measurement of Prostaglandin E2 (PGE2) Production (ELISA)
-
Objective: To quantify the effect of this compound on the production of PGE2.
-
Cell Seeding and Treatment: Follow the same procedure as for the cytokine production assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
ELISA: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
Caption: The MAPK signaling pathway and potential points of inhibition by this compound.
References
- 1. hyomen.org [hyomen.org]
- 2. Vitellaria paradoxa Nut Triterpene-Rich Extract Ameliorates Symptoms of Inflammation on Post-Traumatic Osteoarthritis in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoids from Vitellaria paradoxa Stem Barks Reduce Nitrite Levels in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Anti-inflammatory Activity of 3-Acetylmyricadiol in LPSStimulated Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Anti-inflammatory Activity of 3-Acetylmyricadiol in LPSStimulated Raw 264.7 Macrophages | Bentham Science [benthamscience.com]
Application Notes and Protocols: Synthesis and Bioactivity Screening of Butyrospermol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel butyrospermol derivatives and their subsequent screening for anticancer and anti-inflammatory bioactivities.
Introduction
This compound, a tetracyclic triterpene alcohol isolated from sources such as shea butter, presents an interesting scaffold for medicinal chemistry. Its core structure offers opportunities for derivatization to explore and enhance its therapeutic potential. This document outlines the synthesis of ester and ether derivatives of this compound, followed by protocols for evaluating their cytotoxic effects on cancer cell lines and their anti-inflammatory properties in vitro.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives focuses on the modification of its C-3 hydroxyl group. Here, we present protocols for the synthesis of an ester derivative (this compound Acetate) and an ether derivative (this compound Methyl Ether) as representative examples.
Protocol 1: Synthesis of this compound Acetate via Steglich Esterification
This protocol describes the acylation of the hydroxyl group of this compound using acetic acid, facilitated by DCC and DMAP.
Materials:
-
This compound
-
Acetic Acid (glacial)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add acetic acid (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound acetate.
Protocol 2: Synthesis of this compound Methyl Ether via Williamson Ether Synthesis
This protocol details the etherification of this compound using methyl iodide and a strong base.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0°C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add methyl iodide (2.0 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound methyl ether.
Bioactivity Screening Protocols
The synthesized this compound derivatives are screened for their potential anticancer and anti-inflammatory activities using the following in vitro assays.
Anticancer Activity Screening
Protocol 3: MTT Assay for Cytotoxicity
This assay determines the cytotoxic effect of the derivatives on various cancer cell lines.[1][2][3][4]
Cell Lines:
-
MCF-7 (Human breast adenocarcinoma)
-
HeLa (Human cervical cancer)
-
A549 (Human lung carcinoma)
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.
Anti-inflammatory Activity Screening
Cell Line:
-
RAW 264.7 (Murine macrophage)
Protocol 4: Griess Assay for Nitric Oxide (NO) Production
This assay measures the inhibitory effect of the derivatives on lipopolysaccharide (LPS)-induced nitric oxide production.[5][6][7]
Materials:
-
This compound derivatives (dissolved in DMSO)
-
RAW 264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol 5: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
This assay quantifies the reduction in the secretion of TNF-α and IL-6 by LPS-stimulated macrophages.[8][9][10][11][12]
Materials:
-
This compound derivatives (dissolved in DMSO)
-
RAW 264.7 cells
-
LPS
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates
-
Wash buffer
-
Stop solution
Procedure:
-
Seed and treat RAW 264.7 cells with this compound derivatives and LPS as described in the Griess assay protocol.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentrations of TNF-α and IL-6 from the standard curves.
Data Presentation
The following tables summarize hypothetical quantitative data for the bioactivity screening of the synthesized this compound derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines (IC₅₀ in µM)
| Compound | MCF-7 | HeLa | A549 |
| This compound | >100 | >100 | >100 |
| This compound Acetate | 45.2 ± 3.1 | 58.7 ± 4.5 | 72.3 ± 5.9 |
| This compound Methyl Ether | 82.1 ± 6.8 | 95.4 ± 7.2 | >100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound (at 50 µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 15.3 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| This compound Acetate | 68.5 ± 5.4 | 55.2 ± 4.7 | 48.9 ± 4.1 |
| This compound Methyl Ether | 32.7 ± 3.5 | 25.1 ± 2.8 | 21.6 ± 2.4 |
| Dexamethasone (Control) | 85.4 ± 6.2 | 92.1 ± 7.5 | 90.3 ± 7.1 |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Synthetic routes to this compound derivatives.
Caption: Workflow for bioactivity screening.
Caption: Hypothesized NF-κB signaling inhibition.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitric Oxide Griess Assay [bio-protocol.org]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Butyrospermol as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Butyrospermol is a tetracyclic triterpene alcohol that is a significant constituent of the unsaponifiable fraction of shea butter (from the nuts of Vitellaria paradoxa).[1][2] Its presence and concentration are key markers for the quality and authenticity of shea butter and other plant-derived products. As a reference standard, this compound is crucial for the development and validation of analytical methods to ensure the consistency, efficacy, and safety of phytochemical preparations and cosmetic formulations. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) analysis.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its use as a reference standard.
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.73 g/mol |
| IUPAC Name | (3β)-Eupha-7,24-dien-3-ol |
| CAS Number | 472-28-6 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 109-110 °C |
| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, and methanol. Sparingly soluble in ethanol and practically insoluble in water. |
Source: Publicly available chemical databases.
Quantitative Data of this compound in Vitellaria paradoxa
The concentration of this compound can vary depending on the geographical origin and processing methods of the shea nuts. The following table summarizes representative quantitative data.
| Plant Material | Analytical Method | This compound Content | Reference |
| Shea Butter (West Africa) | GC-MS | Major constituent of the triterpene alcohol fraction (12.3% - 26%) | [3] |
| Shea Butter (Seven African Countries) | GC-MS | Major constituent of the triterpene alcohol fraction | [1] |
| Shea Butter (Four African Countries) | Not Specified | Triterpene alcohols (including this compound) constitute 68-75% of the unsaponifiable fraction | [4] |
Note: The data often reports this compound as a percentage of the triterpene alcohol fraction, which is a component of the unsaponifiable matter of shea butter.
Experimental Protocols
The following are detailed, generalized protocols for the analysis of this compound in phytochemical samples. These methods are based on established procedures for triterpene analysis and should be optimized and validated for specific matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust technique for the quantification of non-volatile triterpenes like this compound. As this compound lacks a strong chromophore, derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary for sensitive detection. Alternatively, detection at low UV wavelengths (e.g., 200-210 nm) can be employed.
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
Protocol Details:
-
Sample Preparation (Extraction of Unsaponifiable Matter):
-
Weigh accurately about 5 g of shea butter into a round-bottom flask.
-
Add 50 mL of 2 M ethanolic potassium hydroxide.
-
Reflux the mixture for 1 hour.
-
Cool the solution and transfer it to a separatory funnel with 50 mL of water.
-
Extract the unsaponifiable matter three times with 50 mL of diethyl ether.
-
Combine the ether extracts and wash with 50 mL of water until the washings are neutral to phenolphthalein.
-
Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a known volume of methanol or acetonitrile for HPLC analysis.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard.
-
Dissolve in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 to 200 µg/mL.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV, CAD, or ELSD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile:water (95:5 v/v) or a gradient elution for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector:
-
UV detector at 205 nm.
-
ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow rate 1.5 L/min.
-
CAD: Settings to be optimized based on the manufacturer's recommendations.
-
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For triterpenes like this compound, derivatization is required to increase their volatility and thermal stability.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for GC-MS analysis of this compound.
Protocol Details:
-
Sample and Standard Derivatization (Silylation):
-
Accurately weigh the dried unsaponifiable extract or this compound standard into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Add 100 µL of pyridine as a catalyst.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
-
GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min, hold for 10 minutes.
-
Ramp to 300 °C at 5 °C/min, hold for 15 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-600.
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum (comparison with the standard and/or library data).
-
For quantification, an internal standard (e.g., betulin) should be used.
-
Create a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of this compound.
-
Calculate the concentration of this compound in the sample.
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC is a versatile and high-throughput technique for the qualitative and quantitative analysis of phytochemicals.
Workflow for HPTLC Analysis of this compound
Caption: Workflow for HPTLC analysis of this compound.
Protocol Details:
-
Sample and Standard Preparation:
-
Prepare sample and standard solutions as described in the HPLC protocol, typically in a volatile solvent like chloroform or ethyl acetate.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.
-
Application: Apply sample and standard solutions as bands using an automated applicator.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v). The mobile phase composition should be optimized for best separation.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
-
Detection and Densitometry:
-
Derivatization: Spray the dried plate with an anisaldehyde-sulfuric acid reagent.
-
Heating: Heat the plate at 100-110 °C for 5-10 minutes until colored spots appear. This compound will appear as a distinct colored spot.
-
Scanning: Scan the plate with a densitometer in absorbance mode at a suitable wavelength (e.g., 550 nm for the derivatized spot).
-
-
Data Analysis:
-
Identify the this compound spot in the sample by comparing its Rf value with that of the standard.
-
Create a calibration curve by plotting the peak area of the standard spots against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
This compound serves as an essential reference standard for the quality control of shea butter and other plant-based products. The HPLC, GC-MS, and HPTLC protocols outlined in these application notes provide robust frameworks for the accurate and reliable quantification of this compound. Proper validation of these methods for specific sample matrices is critical to ensure data integrity and compliance with regulatory standards. The use of a well-characterized this compound reference standard is fundamental to achieving these objectives in phytochemical analysis and product development.
References
Troubleshooting & Optimization
improving butyrospermol extraction yield from plant material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction yield of butyrospermol from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: The most significant and commercially utilized source of this compound is the nut of the shea tree (Butyrospermum parkii or Vitellaria paradoxa). This compound is a component of the unsaponifiable fraction of shea butter.[1][2][3] Other reported sources include the fruit of the Chinese mangrove Xylocarpus granatum and various Euphorbia species.[1]
Q2: What is a typical yield of this compound from shea nuts?
A2: The yield of this compound is dependent on the total fat content of the shea kernels and the composition of the unsaponifiable fraction. Shea kernels can contain between 30% and 54% fat.[1][3] Of this fat, the unsaponifiable lipid fraction ranges from 2% to 12%.[1][3] The triterpene alcohol content within this unsaponifiable fraction can vary from 22% to 72%, of which this compound is one of several components.[1][3] Therefore, the final yield of purified this compound is a percentage of these successive fractions.
Q3: Which solvents are most effective for extracting this compound?
A3: this compound, as a triterpene alcohol, is a relatively non-polar compound. Therefore, non-polar to moderately polar solvents are most effective for its extraction. Common solvents used for the initial extraction of fats from the plant material include n-hexane, ethanol, and chloroform.[2] For the subsequent purification of this compound from the unsaponifiable fraction, solvent systems for chromatography often consist of mixtures of hexane, ethyl acetate, and chloroform.
Q4: What are the main challenges in purifying this compound?
A4: The primary challenge in purifying this compound is its co-extraction with other structurally similar triterpene alcohols, such as lupeol, α-amyrin, and β-amyrin.[1][2] These compounds often have very close retention factor (Rf) values in thin-layer chromatography (TLC), making their separation by column chromatography difficult.[4]
Q5: Can this compound degrade during the extraction process?
A5: Triterpenoids are generally stable; however, prolonged exposure to harsh conditions such as high temperatures or strong acids or bases can potentially lead to degradation. It is advisable to use moderate temperatures during solvent evaporation and to avoid highly acidic or basic conditions unless specifically required for a reaction like saponification, which should be performed under controlled conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inefficient initial fat extraction | Ensure the plant material is properly dried and finely ground to increase the surface area for solvent penetration. Optimize the solid-to-solvent ratio, extraction time, and temperature. For shea butter, solvent extraction with n-hexane has been shown to be efficient. |
| Incomplete saponification | If isolating from the unsaponifiable fraction, ensure the saponification reaction goes to completion to effectively remove fatty acid esters. This can be verified by TLC analysis. |
| Loss of this compound during partitioning | After saponification, ensure the pH is appropriately adjusted before and during the liquid-liquid extraction of the unsaponifiable matter to minimize the formation of emulsions and ensure this compound remains in the organic phase. |
| Suboptimal chromatographic separation | If this compound is being lost during column chromatography, re-evaluate the solvent system and the loading capacity of the column. |
Difficulty in Separating this compound from Other Triterpenes
| Potential Cause | Recommended Solution |
| Co-elution of triterpenes with similar polarity | - Optimize Column Chromatography: Use a longer column with a smaller diameter to improve resolution. Employ a finer mesh silica gel (e.g., 200-400 mesh) for better separation.[4] - Gradient Elution: Utilize a shallow gradient of increasing solvent polarity (e.g., a slow increase of ethyl acetate in hexane) to improve the separation of compounds with close Rf values. - Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel (C18) for the stationary phase. |
| Overloading of the column | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. A general rule is to load 1-5% of the stationary phase weight. |
| Inappropriate solvent system | - Systematic Solvent Selection: Use TLC to systematically test various solvent systems to find one that provides the best separation between this compound and other major triterpenes. - Consider Derivatization: In some cases, derivatizing the mixture (e.g., acetylation of the hydroxyl groups) can alter the polarity of the compounds enough to achieve separation. The original compounds can then be recovered by hydrolysis.[4] |
| Alternative Purification Techniques | - Preparative TLC (Prep-TLC): For smaller quantities, Prep-TLC can provide higher resolution for separating compounds with very similar Rf values.[4] - High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful technique for isolating highly pure compounds from complex mixtures.[5] |
Crystallization Issues
| Potential Cause | Recommended Solution |
| Presence of impurities | If this compound fails to crystallize, it is likely due to the presence of impurities. Further purification by column chromatography or preparative TLC may be necessary. |
| Incorrect solvent for crystallization | Experiment with different solvents and solvent mixtures to find a suitable system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol is often a good starting point for triterpene crystallization. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure this compound. |
Data Presentation
Table 1: Influence of Extraction Parameters on Shea Butter Yield (Solvent Extraction)
| Sample Weight (g) | Solvent Volume (n-hexane, ml) | Extraction Time (min) | Predicted Yield (%) | Experimental Yield (%) |
| 30.04 | 346.04 | 40 | 66.90 | 66.47 |
| 20 | 250 | 60 | - | ~62 |
| 40 | 350 | 80 | - | ~72.5 |
Data adapted from an optimization study on shea butter extraction. The yield refers to the total fat content, not purified this compound.
Table 2: Composition of Triterpene Alcohols in the Unsaponifiable Fraction of Shea Butter
| Triterpene Alcohol | Relative Percentage (%) |
| α-amyrin | Major Component |
| β-amyrin | Major Component |
| Lupeol | Major Component |
| This compound | Major Component |
| ψ-taraxasterol | Minor/Trace |
| Taraxasterol | Minor/Trace |
| Parkeol | Minor/Trace |
This table provides a qualitative representation of the major triterpene alcohols typically found in the unsaponifiable fraction of shea butter. The exact percentages can vary based on the geographical origin and processing of the shea nuts.[1][2]
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Shea Nuts
This protocol outlines the general steps for the extraction of shea butter, saponification of the fat, and isolation of the unsaponifiable fraction enriched with this compound.
1. Initial Extraction of Shea Butter:
- Dry the shea kernels at 60°C until a constant weight is achieved.
- Grind the dried kernels into a fine powder.
- Perform a Soxhlet extraction using n-hexane as the solvent for 6-8 hours.
- Evaporate the n-hexane under reduced pressure using a rotary evaporator to obtain the crude shea butter.
2. Saponification:
- Dissolve the extracted shea butter in a suitable volume of 2M ethanolic potassium hydroxide.
- Reflux the mixture for 2 hours to ensure complete saponification of the triglycerides.
3. Isolation of the Unsaponifiable Fraction:
- After reflux, allow the mixture to cool to room temperature.
- Add an equal volume of distilled water to the mixture.
- Perform a liquid-liquid extraction using a non-polar solvent like diethyl ether or hexane. Repeat the extraction 3-4 times to ensure all unsaponifiable matter is transferred to the organic phase.
- Combine the organic phases and wash with distilled water until the aqueous layer is neutral.
- Dry the organic phase over anhydrous sodium sulfate.
- Evaporate the solvent to yield the crude unsaponifiable fraction, which will contain this compound and other triterpene alcohols.
4. Purification of this compound:
- The crude unsaponifiable fraction can be purified using column chromatography over silica gel.
- A typical solvent system to start with is a gradient of hexane and ethyl acetate. The optimal gradient should be determined by TLC analysis.
- Collect fractions and monitor by TLC to identify those containing this compound.
- Combine the pure fractions and evaporate the solvent.
- The purified this compound can be further recrystallized from methanol to obtain a crystalline solid.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for this compound Extraction.
References
Technical Support Center: Optimizing HPLC Separation of Butyrospermol and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of butyrospermol and its common isomers, such as α-amyrin, β-amyrin, and lupeol, often found in natural extracts like shea butter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing poor resolution between α-amyrin and β-amyrin. What are the likely causes and how can I improve the separation?
A1: Co-elution or poor resolution of α-amyrin and β-amyrin is a common challenge due to their structural similarity. Here are several approaches to improve their separation:
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Optimize the Mobile Phase:
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Solvent Composition: Fine-tuning the ratio of your organic solvent (e.g., acetonitrile or methanol) to water is critical. A shallower gradient or a lower percentage of the organic modifier can increase retention times and improve the separation between these isomers.[1]
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Solvent Type: Acetonitrile often provides different selectivity compared to methanol for triterpene isomers. If you are using methanol, consider switching to acetonitrile, or vice versa.
-
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Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. However, in other cases, a lower temperature may enhance separation by increasing the interaction between the analytes and the stationary phase. Experiment with temperatures in the range of 25-40°C.
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Reduce the Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min, for instance.
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Column Selection:
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Particle Size: A column with a smaller particle size (e.g., 3 µm instead of 5 µm) will provide higher efficiency and better resolution.[1]
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Column Length: A longer column (e.g., 250 mm) provides more surface area for interaction and can improve the separation of closely eluting peaks.
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Q2: My triterpene alcohol peaks are showing significant tailing. What can I do to get more symmetrical peaks?
A2: Peak tailing for triterpene alcohols can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
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Rule out Column Overload: Inject a smaller volume or a more dilute sample to see if the peak shape improves. Triterpenoids can overload the column, leading to tailing.
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Check for Active Sites: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of the triterpene alcohols, causing tailing.
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Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column.
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Mobile Phase Additives: Adding a small amount of a weak acid, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase can suppress the ionization of residual silanols and reduce peak tailing.
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Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.
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Column Contamination: If the column has been used for other analyses, contaminants might be interacting with your analytes. Flush the column with a strong solvent (e.g., isopropanol) to clean it.
Q3: I am not getting any retention for this compound and its isomers; they are all eluting at the void volume. What is the problem?
A3: Elution at the void volume indicates that there is no interaction between your analytes and the stationary phase. This is a common issue in reversed-phase HPLC when the mobile phase is too strong.
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Decrease Organic Solvent Percentage: Your mobile phase likely contains too high a concentration of the organic solvent (e.g., acetonitrile or methanol). Significantly decrease the percentage of the organic modifier in your mobile phase. For example, if you are using 95% acetonitrile, try starting with 80% or even lower.
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Verify Column Installation: Ensure the column is installed correctly and that there are no leaks in the system.
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Consider Normal Phase HPLC: this compound and its isomers are relatively nonpolar. If you continue to have issues with retention in reversed-phase, a normal-phase HPLC method using a polar stationary phase (like silica) and a nonpolar mobile phase (like hexane/ethyl acetate) might be a more suitable approach.
Q4: My baseline is noisy. How can I get a stable baseline?
A4: A noisy baseline can interfere with the detection and quantification of your peaks. Here are common causes and solutions:
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Mobile Phase Issues:
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Inadequate Degassing: Ensure your mobile phase is properly degassed to remove dissolved air, which can cause pressure fluctuations and baseline noise.
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Solvent Purity: Use high-purity, HPLC-grade solvents. Impurities in the solvents can contribute to a noisy baseline.
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Buffer Precipitation: If you are using a buffer, ensure it is fully dissolved and filtered. Buffer precipitation can cause blockages and pressure fluctuations.
-
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Detector Issues:
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Lamp Failure: The detector lamp may be nearing the end of its life. Check the lamp's energy output.
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Dirty Flow Cell: The flow cell may be contaminated. Flush the detector flow cell with an appropriate solvent.
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Pump Problems: Worn pump seals or malfunctioning check valves can cause pressure fluctuations that manifest as baseline noise.
Experimental Protocols
Sample Preparation: Extraction of Triterpene Alcohols from Shea Butter
This protocol is for the extraction and saponification of shea butter to yield a triterpene alcohol-rich fraction for HPLC analysis.
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Fat Extraction:
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Weigh approximately 5-10 g of ground shea kernels into a flask.
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Add 50 mL of n-hexane and shake or stir for at least 4 hours at room temperature.
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Filter the mixture and collect the hexane extract.
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Evaporate the n-hexane under reduced pressure to obtain the crude shea butter fat.
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Saponification:
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To the extracted fat, add a 1 M solution of potassium hydroxide (KOH) in methanol.
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Reflux the mixture for 1-2 hours to saponify the esters.
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After cooling, add an equal volume of water to the mixture.
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Extraction of Unsaponifiables:
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Extract the aqueous methanolic solution three times with diethyl ether or n-hexane.
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Combine the organic layers and wash them with water until the washings are neutral.
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Dry the organic layer over anhydrous sodium sulfate.
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Evaporate the solvent to dryness to obtain the unsaponifiable matter, which contains the triterpene alcohols.
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Final Sample Preparation:
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Dissolve a known amount of the dried unsaponifiable matter in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
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Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
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HPLC Method for Separation of this compound and its Isomers
This is a representative reversed-phase HPLC method that can be used as a starting point for optimization.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size
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Mobile Phase:
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A: Water
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B: Acetonitrile
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Gradient:
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0-10 min: 85% B
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10-25 min: 85% to 100% B
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25-35 min: 100% B
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detector: UV at 210 nm
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Injection Volume: 20 µL
Data Presentation
The following tables summarize typical HPLC parameters for the separation of this compound and its common isomers. Note that retention times are approximate and will vary depending on the specific instrument, column, and exact mobile phase conditions.
Table 1: HPLC Method Parameters for Triterpene Alcohol Separation
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Reversed-Phase) |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile:Water | Methanol:Water |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 35°C |
| Detector | UV at 210 nm | UV at 205 nm |
Table 2: Representative Retention Times (in minutes) for this compound and Isomers
| Compound | Method 1 (Approx. RT) | Method 2 (Approx. RT) |
| α-Amyrin | 18.5 | 14.2 |
| This compound | 19.2 | 14.8 |
| β-Amyrin | 20.1 | 15.5 |
| Lupeol | 21.5 | 16.3 |
Visualizations
References
Technical Support Center: Resolving Butyrospermol Co-elution with other Triterpenes
Welcome to the technical support center for the analysis of butyrospermol and other co-eluting triterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of these structurally similar compounds.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am seeing co-elution of this compound with lupeol and/or α- and β-amyrin in my HPLC analysis. What are the first steps to troubleshoot this?
A1: Co-elution of these triterpenes is a common issue due to their structural similarities. Here is a logical workflow to address this problem:
preventing butyrospermol degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of butyrospermol during sample preparation and analysis.
Troubleshooting Guide
Encountering issues with this compound stability and recovery? This guide provides a systematic approach to identifying and resolving common problems.
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Degradation during extraction: High temperatures, prolonged extraction times, or the use of harsh solvents can lead to the breakdown of this compound. | - Employ low-temperature extraction methods such as ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE). - Minimize extraction times. - Use milder solvents like ethanol or ethyl acetate at moderate temperatures. |
| Oxidative degradation: Exposure to atmospheric oxygen, especially when heated or in the presence of metal ions, can cause oxidation of the triterpene structure. | - Perform extraction and sample handling under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent. - Use deoxygenated solvents. | |
| Acid- or base-catalyzed degradation: Extreme pH conditions can induce isomerization, dehydration, or other rearrangements of the this compound molecule. | - Maintain a neutral pH during extraction and sample processing. - If acidic or basic conditions are necessary for other components, neutralize the extract immediately after the step. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products: The presence of new peaks may indicate the conversion of this compound into other compounds due to the factors mentioned above. | - Compare the chromatogram with a fresh, carefully prepared standard of this compound. - Conduct forced degradation studies on a pure standard to identify potential degradation products and their retention times. |
| Isomerization: Acidic conditions are known to cause isomerization in terpenes, leading to the formation of structurally similar compounds that may co-elute or appear as new peaks. | - Ensure all solvents and reagents are pH-neutral. - Avoid prolonged exposure to acidic mobile phases in HPLC if possible. | |
| Poor reproducibility of results | Inconsistent sample handling: Variations in temperature, light exposure, and processing time between samples can lead to different levels of degradation. | - Standardize all sample preparation steps, including time, temperature, and light conditions. - Prepare samples in batches and analyze them promptly. - Store extracts and samples at low temperatures (-20°C or below) and protected from light. |
| Enzymatic degradation: If using fresh plant material, endogenous enzymes may alter the structure of this compound upon cell lysis. | - Flash-freeze fresh samples in liquid nitrogen immediately after collection. - Lyophilize (freeze-dry) the material to inactivate enzymes. - Blanching or using denaturing solvents can also inactivate enzymes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to this compound degradation are exposure to high temperatures, extreme pH conditions (both acidic and basic), oxidizing agents (including atmospheric oxygen), and light (photodegradation).[1][2][3]
Q2: How can I minimize this compound degradation during extraction from its natural source (e.g., shea butter)?
A2: To minimize degradation during extraction, it is recommended to use non-thermal methods or methods with controlled, moderate temperatures.[3][4] Solvent extraction using n-hexane or ethanol can be optimized for time and temperature to maximize yield while minimizing degradation.[4][5][6] It is also advisable to work under an inert atmosphere and add antioxidants like BHT to the extraction solvent to prevent oxidation.[7]
Q3: What are the ideal storage conditions for this compound samples and extracts?
A3: this compound samples and extracts should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage. They should be protected from light by using amber vials or by wrapping the containers in aluminum foil. It is also beneficial to store them under an inert atmosphere to prevent oxidation.
Q4: I am seeing multiple peaks around the expected retention time of this compound in my chromatogram. What could be the cause?
A4: The appearance of multiple, closely eluting peaks can be an indication of isomerization. Triterpenoids are known to undergo rearrangements under acidic conditions, which can be present in the sample matrix or the analytical mobile phase.[5] These isomers may have very similar structures and chromatographic behavior. To confirm this, you can try altering the pH of your mobile phase or derivatizing the sample to see if the peak pattern changes.
Q5: Is derivatization necessary for the analysis of this compound?
A5: Derivatization is often recommended, especially for gas chromatography (GC) analysis, to increase the volatility and thermal stability of this compound. Silylation of the hydroxyl group is a common derivatization technique. For High-Performance Liquid Chromatography (HPLC), derivatization may not be necessary for detection by mass spectrometry (MS) or evaporative light scattering detection (ELSD), but it can be used to enhance UV or fluorescence detection by introducing a chromophore or fluorophore.
Quantitative Data Summary
While specific quantitative data on this compound degradation is limited in the literature, the following table provides an illustrative summary of the expected stability of triterpenoid alcohols under various conditions, based on general knowledge of triterpenoid chemistry.
| Condition | Parameter | Expected this compound Stability | Potential Degradation Products |
| Temperature | 4°C (refrigerated) | High | Minimal degradation |
| 25°C (room temperature) | Moderate | Slow oxidation and potential for isomerization over time | |
| 60°C | Low to Moderate | Increased rate of oxidation and potential for thermal decomposition | |
| >80°C | Low | Significant degradation, potential for dehydration and rearrangement products | |
| pH | 3 (acidic) | Low | Isomerization, dehydration, and other acid-catalyzed rearrangements |
| 7 (neutral) | High | Generally stable | |
| 11 (basic) | Moderate | Potential for epimerization at adjacent chiral centers, slow oxidation | |
| Light | Dark | High | Stable |
| Ambient light | Moderate | Slow photodegradation and oxidation over extended periods | |
| UV light (e.g., 254 nm) | Low | Photodegradation leading to a variety of oxidized and rearranged products | |
| Atmosphere | Inert (N₂, Ar) | High | Stable |
| Air (Oxygen) | Moderate to Low | Oxidation of the double bonds and the alcohol functional group |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Shea Butter
This protocol is designed to extract this compound while minimizing degradation.
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Sample Preparation: Homogenize the shea butter sample.
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Extraction Solvent Preparation: Prepare a solution of 95% ethanol containing 0.1% (w/v) Butylated Hydroxytoluene (BHT). Deoxygenate the solvent by bubbling with nitrogen gas for 15 minutes.
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Extraction: a. Weigh approximately 5 g of the homogenized shea butter into a flask. b. Add 50 mL of the prepared extraction solvent. c. Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature of 40°C. d. After sonication, stir the mixture for 1 hour at room temperature, protected from light.
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Isolation: a. Centrifuge the mixture at 4000 rpm for 15 minutes to separate the liquid extract from the solid residue. b. Carefully decant the supernatant. c. Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber vial.
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Storage: Immediately store the extract at -20°C until analysis.
Visualizations
Caption: Workflow for Optimized this compound Extraction.
Caption: Troubleshooting Workflow for this compound Degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic degradation of the triterpenoid saponin helianthoside 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. Optimization of solvent extraction of shea butter (Vitellaria paradoxa) using response surface methodology and its characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of solvent extraction of shea butter (Vitellaria paradoxa) using response surface methodology and its characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Butyrospermol Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity of butyrospermol in mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low signal for this compound in my LC-MS experiment?
Low signal intensity for this compound is a common issue, primarily due to its non-polar and hydrophobic nature. Several factors can contribute to this:
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Poor Ionization Efficiency: this compound, like other sterols, does not readily form gas-phase ions, especially with electrospray ionization (ESI).
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Inappropriate Ionization Source: The choice of ionization source significantly impacts the signal intensity of non-polar molecules.
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Suboptimal MS Parameters: Incorrect instrument settings, such as declustering potential, collision energy, and temperature, can lead to poor sensitivity.
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Sample Preparation Issues: Inefficient extraction from the sample matrix or sample degradation can result in lower analyte concentrations being introduced into the mass spectrometer.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
Q2: Which ionization technique is best for this compound analysis, ESI or APCI?
For non-polar, thermally stable compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method over Electrospray Ionization (ESI).[1] APCI is more efficient at ionizing such molecules and typically yields a stronger signal. Comparative studies on similar pentacyclic triterpenes have shown that APCI and Atmospheric Pressure Photoionization (APPI) are better suited for their analysis than ESI.[1][2]
Q3: What are the expected ions for this compound in APCI and ESI?
While specific data for this compound is limited, based on the behavior of similar triterpenes, the following ions can be expected:
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APCI (Positive Ion Mode): The most common ion is the protonated molecule with the loss of a water molecule, [M+H-H₂O]⁺. A protonated molecule, [M+H]⁺, may also be observed, but often at a lower intensity.
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ESI (Positive Ion Mode): Signal intensity is often low. If observed, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are possible. The formation of these adducts can sometimes be enhanced by adding the corresponding salts to the mobile phase, but this can also increase background noise.
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Negative Ion Mode (APCI/ESI): For underivatized this compound, which lacks acidic protons, negative ion mode is generally not effective.
Q4: Can derivatization improve the signal intensity of this compound?
Yes, derivatization is a highly effective strategy to improve the signal intensity and chromatographic properties of this compound, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Trimethylsilylation (TMS) is a common derivatization method for sterols that increases their volatility and thermal stability.
Troubleshooting Guides
Issue: Low or No Signal for this compound Standard
This guide provides a systematic approach to troubleshooting when a this compound standard solution yields a low or undetectable signal.
Troubleshooting Workflow
References
minimizing matrix effects in butyrospermol quantification
Welcome to the technical support center for the accurate quantification of butyrospermol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to matrix effects in analytical methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound, with a focus on minimizing matrix effects.
Issue: Significant Signal Suppression or Enhancement Observed
Question: I am observing significant suppression (or enhancement) of the this compound signal in my LC-MS/MS analysis. How can I determine the cause and mitigate this issue?
Answer:
Signal suppression or enhancement is a classic indicator of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound.[1][2] To address this, a systematic approach is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal suppression/enhancement.
Step-by-Step Guidance:
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Confirm Matrix Effect: The first step is to confirm that the observed signal variability is due to matrix effects. This can be achieved through two primary methods:
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Post-Column Infusion: Infuse a constant flow of a pure this compound standard into the mass spectrometer after the analytical column.[3][4] Inject a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[5]
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Post-Extraction Spike: Compare the response of this compound spiked into a blank matrix extract with the response of the same concentration in a neat solvent.[4][6] A significant difference in signal intensity confirms the presence of matrix effects.
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[7] Consider the following techniques:
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Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and selectively isolating this compound.[7]
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Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent that leaves many matrix components behind.[7]
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Protein Precipitation (PPT): For biological matrices like plasma, PPT can remove a large portion of proteins that often contribute to matrix effects.[7]
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Refine Chromatographic Separation: If sample preparation is insufficient, improving the separation of this compound from co-eluting matrix components is crucial.[1][3]
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Gradient Modification: Adjust the mobile phase gradient to better resolve the this compound peak from interfering peaks.
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Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
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UHPLC: Ultra-high-performance liquid chromatography can provide better resolution and narrower peaks, reducing the likelihood of co-elution.[4]
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Implement Advanced Calibration Strategies: When matrix effects cannot be completely eliminated, specific calibration techniques can be used to compensate for them.
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Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method.[8][9] A SIL-IS for this compound will co-elute and experience the same matrix effects, allowing for accurate correction of the signal.[10]
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.[1][11] This helps to normalize the ionization effects between the standards and the samples.[12][13]
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Issue: Poor Reproducibility Across Different Sample Batches
Question: My quantification results for this compound are not reproducible across different batches of the same sample type. What could be the cause?
Answer:
Poor reproducibility across different sample batches, even of the same matrix type, can be due to variability in the matrix composition from lot to lot or individual to individual.[5] This can lead to inconsistent matrix effects.
Logical Relationship Diagram:
Caption: Addressing poor inter-batch reproducibility.
Recommendations:
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability from the outset.
-
Employ a Robust Sample Preparation Method: A highly efficient and consistent sample cleanup method, such as SPE, is crucial to remove as much of the variable matrix as possible.[7]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[8][9] Since the SIL-IS is added to each sample before extraction, it will account for variations in both sample preparation recovery and ionization efficiency across different batches.[14]
-
Matrix Effect Assessment for Each Batch: If a SIL-IS is not available, it may be necessary to assess the matrix effect for each new batch of samples to ensure the validity of the results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][15] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate quantification.[2]
Q2: How can I quantitatively assess the matrix effect?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done using the post-extraction spike method.[6] The MF is calculated as the peak area of the analyte in the presence of the matrix divided by the peak area of the analyte in a neat solution at the same concentration, multiplied by 100%.[15]
| Matrix Factor (MF) | Interpretation |
| MF < 100% | Ion Suppression |
| MF > 100% | Ion Enhancement |
| MF = 100% | No Matrix Effect |
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound always necessary?
A3: While a SIL-IS is considered the gold standard for compensating for matrix effects, it may not always be necessary if matrix effects can be eliminated through other means.[9][16] If you can demonstrate through validation experiments (e.g., post-extraction spike analysis showing minimal matrix effect) that your sample preparation and chromatographic methods effectively remove interfering components, you may be able to achieve accurate quantification without a SIL-IS. However, for complex matrices or when the highest level of accuracy is required, a SIL-IS is strongly recommended.[8][10]
Q4: Can simple dilution of my sample reduce matrix effects?
A4: Yes, diluting the sample can be a straightforward way to reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[4][16] However, this approach also dilutes the this compound, which could compromise the sensitivity of the assay, potentially leading to concentrations below the limit of quantification (LOQ).[4]
Q5: What are the best sample preparation techniques for minimizing matrix effects for a triterpenoid like this compound?
A5: For triterpenoids in complex matrices, multi-step sample preparation methods are often most effective. A combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) can provide a very clean extract.[17] SPE, in particular, offers a high degree of selectivity and can be tailored to specifically retain and elute this compound while washing away a significant portion of the matrix.[7]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to be free of this compound using your established sample preparation protocol.
-
Prepare Neat Standard Solution (A): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Prepare Post-Spiked Matrix Sample (B): Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as in the neat standard solution (A).
-
Analysis: Inject both solutions (A and B) into the LC-MS/MS system and record the peak area for this compound.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100
-
| Analyte | Peak Area in Neat Solution (A) | Peak Area in Spiked Matrix (B) | Matrix Effect (%) |
| This compound | 1,500,000 | 900,000 | 60% (Ion Suppression) |
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components and isolate this compound prior to LC-MS/MS analysis.
Workflow Diagram:
Caption: General workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for this compound (e.g., a reversed-phase C18 or a mixed-mode sorbent).
-
Conditioning: Condition the SPE cartridge by passing a solvent like methanol followed by water to activate the sorbent.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate to ensure proper binding of this compound.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge using a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 12. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 13. mdpi.com [mdpi.com]
- 14. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bataviabiosciences.com [bataviabiosciences.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
butyrospermol solubility problems in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of butyrospermol. The information is intended to assist researchers in designing and executing experiments that require the solubilization of this lipophilic triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why is this compound so poorly soluble in water?
This compound's low aqueous solubility is attributed to its chemical structure. It is a large, non-polar lipophilic molecule (C30H50O) with a high molecular weight (426.73 g/mol ) and a predicted pKa of around 15.15.[1][2] The large hydrocarbon skeleton lacks significant polar functional groups that can effectively interact with polar water molecules through hydrogen bonding.
Q3: Can I dissolve this compound directly in phosphate-buffered saline (PBS) for my cell-based assays?
Directly dissolving this compound in PBS or other aqueous buffers is highly unlikely to yield a sufficiently concentrated solution for most experimental purposes. Due to its hydrophobic nature, it will likely not dissolve and may form a suspension or precipitate out of solution.
Q4: What are the recommended methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of this compound in aqueous media. These include:
-
Co-solvency: Using a water-miscible organic solvent in which this compound is more soluble.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Nanoformulation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
-
pH Adjustment: Although less effective for non-ionizable compounds, it can be explored.
Troubleshooting Guide: Common Solubility Problems
| Problem | Possible Cause | Troubleshooting Suggestions |
| This compound precipitates when my stock solution is diluted in aqueous buffer. | The concentration of the organic co-solvent in the final solution is too low to maintain this compound in solution ("crashing out"). | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the co-solvent in the final solution (ensure the final co-solvent concentration is non-toxic to your experimental system). 3. Use a different co-solvent or a combination of co-solvents (e.g., DMSO/PEG 400). 4. Consider using a cyclodextrin-based formulation. |
| I observe an oily film or solid particles in my prepared solution. | Incomplete dissolution of this compound. | 1. Ensure the initial stock solution in the organic solvent is fully dissolved. Gentle warming and vortexing can aid dissolution. 2. When diluting the stock solution, add it dropwise to the aqueous buffer while vortexing to promote mixing and prevent localized high concentrations that can lead to precipitation. |
| My experimental results are inconsistent. | Variability in the amount of dissolved this compound between experiments. | 1. Prepare a fresh stock solution for each experiment. 2. Ensure the stock solution is clear and free of any precipitate before use. 3. Standardize the dilution procedure to ensure consistency. 4. Filter the final diluted solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles, and quantify the concentration of the filtrate if possible. |
| The solubility of my this compound seems to decrease over time. | The compound may be precipitating out of the supersaturated solution. | 1. Use freshly prepared solutions for your experiments. 2. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) as recommended by the supplier. 3. Before use, allow the stock solution to come to room temperature and check for any precipitation. If present, try to redissolve by warming and vortexing. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the expected qualitative outcomes of different solubility enhancement techniques for this compound, based on data for similar triterpenoids.
| Method | Solubilizing Agent | Expected Solubility Enhancement | Considerations |
| Co-solvency | DMSO, Ethanol, PEG 400 | Moderate to High | The final concentration of the co-solvent must be compatible with the experimental system (e.g., non-toxic to cells). |
| Cyclodextrin Complexation | β-Cyclodextrin, HP-β-Cyclodextrin | High | Can significantly increase solubility by forming inclusion complexes. HP-β-CD is often more effective and has lower toxicity than β-CD. |
| Nanoformulation | N/A | High | Requires specialized equipment for techniques like sonication or high-pressure homogenization. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (MW: 426.73 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out 4.27 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming in a water bath (37°C) for a few minutes can be applied, followed by vortexing.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
This protocol describes the dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS) to prepare a working solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tube or microcentrifuge tube
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of DMSO in your working solution. Note: The final DMSO concentration should be kept as low as possible (typically ≤ 0.5% v/v) to minimize solvent toxicity in biological assays.
-
Add the required volume of aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the calculated volume of the 10 mM this compound stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded. In this case, you may need to lower the final this compound concentration or increase the co-solvent percentage (if permissible for your experiment).
Protocol 3: Phase Solubility Study with HP-β-Cyclodextrin
This protocol outlines a phase solubility study to determine the effect of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) on the aqueous solubility of this compound.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or a relevant aqueous buffer
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
0.22 µm syringe filters
-
Analytical method for this compound quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20, 50 mM).
-
Add an excess amount of this compound to each vial containing the HP-β-CD solutions. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium.
-
After equilibration, allow the samples to stand undisturbed to let the undissolved this compound settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples appropriately with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of the initial linear portion of the graph can be used to determine the stability constant of the inclusion complex.
Visualizations
References
addressing peak tailing for butyrospermol in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of butyrospermol.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for a relatively non-polar compound like this compound in reversed-phase HPLC is often attributed to several factors:
-
Secondary Interactions: Unwanted interactions between the hydroxyl group of this compound and active silanol groups on the silica-based stationary phase can lead to peak tailing.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a distorted peak shape.
-
Poor Sample Solubility: If the sample solvent is significantly stronger (less polar) than the initial mobile phase, it can cause peak distortion. This compound, being a lipophilic molecule, may require careful solvent selection.
-
Column Contamination and Degradation: Accumulation of matrix components from samples like shea butter extracts can lead to a deterioration of the column packing bed and cause peak tailing.
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.
Q2: How can I troubleshoot and resolve peak tailing for this compound?
Follow these steps to systematically address peak tailing:
-
Optimize the Mobile Phase:
-
Acidic Modifier: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions with the this compound molecule.
-
Solvent Composition: Ensure that the initial mobile phase has sufficient organic solvent (e.g., acetonitrile or methanol) to ensure the solubility of this compound. A rule of thumb in reversed-phase liquid chromatography (RPLC) is that a 10% decrease in the organic solvent content can lead to a threefold increase in retention time, which could exacerbate solubility issues on-column.
-
-
Check for Column Overload:
-
Dilute the Sample: Prepare a dilution of your sample and inject it. If the peak shape improves and becomes more symmetrical, column overload is a likely cause.
-
Reduce Injection Volume: Injecting a smaller volume of your sample can also alleviate overload.
-
-
Evaluate the Sample Solvent:
-
Solvent Compatibility: Ideally, dissolve your this compound standard or sample extract in a solvent that is as close in composition to the initial mobile phase as possible. If a stronger solvent is required for solubility, use the smallest possible volume.
-
-
Assess Column Health:
-
Column Washing: If you suspect column contamination, a thorough washing procedure is recommended. Disconnect the column from the detector and flush with a series of solvents in order of increasing elution strength. For a C18 column, a typical sequence is water, followed by methanol, then acetonitrile, and finally isopropanol.
-
Replace the Column: If peak shape does not improve after washing, the column may be permanently damaged, and replacement is necessary.
-
-
Minimize Extra-Column Volume:
-
Tubing: Use narrow internal diameter tubing (e.g., 0.125 mm) and keep the length as short as possible between all components.
-
Fittings: Ensure all fittings are properly connected to avoid dead volumes.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for this compound analysis?
A C18 column is the most common choice for the analysis of triterpene alcohols like this compound. A C30 column can also provide alternative selectivity for structurally similar triterpenoids. For improved peak shape with basic compounds, a base-deactivated C18 column is recommended.
Q2: What is a typical mobile phase for the HPLC analysis of this compound?
A common mobile phase for the analysis of triterpene alcohols is a gradient of acetonitrile and water, or methanol and water. The addition of a small amount of acid, like formic acid, to the mobile phase is often employed to improve peak shape.
Q3: How should I prepare a shea butter sample for this compound analysis?
Sample preparation for this compound in shea butter typically involves saponification to release the triterpene alcohols from their esterified form, followed by extraction of the unsaponifiable matter. The extract is then dissolved in a suitable solvent for HPLC analysis.
Q4: What detection method is suitable for this compound?
This compound lacks a strong chromophore, making UV detection at low wavelengths (around 210 nm) a common approach. However, this can lead to baseline noise. An alternative is the use of a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are not dependent on the optical properties of the analyte and can provide a more stable baseline.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of triterpene alcohols, including this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 5 µm, 4.6 x 250 mm | C30, 3 µm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Acetonitrile | Acetonitrile/Methanol | Water with 0.1% Formic Acid |
| Mobile Phase B | Water | - | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |
| Detection | UV at 210 nm | Charged Aerosol Detector (CAD) | UV at 210 nm |
Experimental Protocol: HPLC Analysis of this compound in Shea Butter
This protocol provides a general methodology for the quantitative analysis of this compound in a shea butter sample.
1. Sample Preparation (Saponification and Extraction)
-
Weigh approximately 5 g of shea butter into a round-bottom flask.
-
Add 50 mL of 2 M ethanolic potassium hydroxide.
-
Reflux the mixture for 1 hour.
-
After cooling, transfer the mixture to a separatory funnel and add 50 mL of water.
-
Extract the unsaponifiable matter three times with 50 mL of diethyl ether.
-
Combine the ether extracts and wash them with 50 mL of water until the washings are neutral.
-
Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a known volume of chloroform/methanol (1:1, v/v) for HPLC analysis.
2. HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 85% B
-
5-20 min: 85% to 100% B
-
20-25 min: 100% B
-
25.1-30 min: 85% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detector: UV at 210 nm
3. Quantification
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Experimental workflow for this compound analysis.
Validation & Comparative
Butyrospermol vs. Lupeol: A Comparative Analysis of Bioactivity
A comprehensive review of the current scientific literature reveals a significant disparity in the depth of research and available data between the two pentacyclic triterpenes, butyrospermol and lupeol. While lupeol has been extensively studied for its diverse pharmacological effects, data on the specific bioactivities of this compound remains limited, often confined to its identification within plant extracts that exhibit certain therapeutic properties.
This guide provides a comparative overview of the anti-inflammatory, anti-cancer, and anti-diabetic activities of this compound and lupeol, drawing upon available experimental data. The information presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the therapeutic potential of these compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivities of this compound and lupeol. It is important to note the significant gaps in the literature for this compound, with much of the data being qualitative or derived from studies on crude extracts rather than the isolated compound.
Table 1: Comparative Anti-Inflammatory Activity
| Parameter | This compound | Lupeol | Reference Compound |
| Carrageenan-Induced Paw Edema (Inhibition %) | Data not available | 57.14% (at 9.37 mg/kg) | α-mangostin (38.70% at similar dose) |
| Nitric Oxide (NO) Production Inhibition (IC₅₀) | Data not available | Data varies by study; significant inhibition observed | Dexamethasone |
| COX-2 Expression Inhibition | Data not available | Significant inhibition reported | Dexamethasone |
| TNF-α Production Inhibition | Data not available | Significant inhibition reported in LPS-treated macrophages (10–100 μM) | - |
| IL-1β Production Inhibition | Data not available | Significant reduction reported | - |
Table 2: Comparative Anti-Cancer Activity
| Cell Line | Parameter | This compound | Lupeol | Reference Compound |
| MCF-7 (Breast Cancer) | IC₅₀ | Data not available | 80 μM | - |
| DU145 (Prostate Cancer) | IC₅₀ | Data not available | 48 µM | Enzalutamide (≥ 10 µM) |
| Prostate Cancer Stem Cells | IC₅₀ | Data not available | 27 µM | Enzalutamide (4 µM) |
| SW620 (Colon Cancer) | IC₅₀ | Data not available | 1.99 µmol/L | - |
| A375 (Melanoma) | Viability Reduction | Data not available | Significant reduction at 10-50 µM | - |
| RPMI-7951 (Melanoma) | Viability Reduction | Data not available | Significant reduction at 10-50 µM | - |
Table 3: Comparative Anti-Diabetic Activity
| Assay | Parameter | This compound | Lupeol | Reference Compound |
| α-Amylase Inhibition | Inhibition % / IC₅₀ | Data not available | 82.88% inhibition | Acarbose |
| α-Glucosidase Inhibition | IC₅₀ | Data not available | Data varies by study; significant inhibition reported | Acarbose |
| Glucose Uptake (3T3-L1 adipocytes) | - | Data not available | Enhances glucose uptake | Insulin |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the evaluation of lupeol's bioactivity are provided below. Due to the lack of specific studies on isolated this compound, these protocols are primarily based on research conducted with lupeol.
Anti-Inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Lupeol (or the test compound) is administered orally or intraperitoneally at a specific dose (e.g., 9.37 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
2. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of lupeol for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL). A control group is left untreated, and another group is treated with LPS alone.
-
After incubation for 24 hours, the culture supernatant is collected.
-
Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.
-
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated group. The IC₅₀ value is determined from the dose-response curve.
Anti-Cancer Activity
1. MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[1][2][3]
-
Cell Culture: The desired cancer cell line (e.g., MCF-7, DU145) is cultured in the appropriate medium.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are treated with various concentrations of lupeol (e.g., 10, 20, 40, 80 µM) for a specified time (e.g., 24, 48, or 72 hours).[1][2][3]
-
After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[1]
Anti-Diabetic Activity
1. α-Amylase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit α-amylase, an enzyme involved in carbohydrate digestion.
-
Procedure:
-
A solution of α-amylase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
The test compound (lupeol) is pre-incubated with the α-amylase solution.
-
A starch solution is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).
-
The mixture is heated to develop the color and then cooled.
-
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of α-amylase inhibition is calculated by comparing the absorbance of the test sample with that of the control (without inhibitor). The IC₅₀ value can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the known signaling pathways affected by lupeol and a general workflow for comparing the bioactivities of test compounds.
References
A Researcher's Guide to Assessing Butyrospermol Cross-Reactivity in Sterol-Specific Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of butyrospermol in sterol-specific immunoassays. Due to the structural similarity between this compound, a euphane-type triterpenoid, and foundational sterols like lanosterol and cholesterol, there is a potential for interference in immunoassays designed to quantify these sterols. Such cross-reactivity can lead to inaccurate measurements, impacting research and development in various fields. This document outlines the principles of cross-reactivity, detailed experimental protocols for its assessment, and templates for data presentation and visualization to guide your investigations.
Understanding Cross-Reactivity
In immunoassays, antibodies are designed to bind to a specific target molecule (analyte). However, if other molecules are structurally similar to the analyte, the antibody may also bind to them, a phenomenon known as cross-reactivity. This can result in an overestimation of the target analyte's concentration. Given that this compound shares a core tetracyclic structure with sterols, it is crucial to determine the degree to which it may interfere with sterol-specific immunoassays.
Quantitative Data Presentation
To systematically evaluate and compare the cross-reactivity of this compound, experimental data should be organized into a clear, comparative table. The following table provides a template for presenting results from a competitive immunoassay, which is a common method for assessing cross-reactivity.
| Assay Target | Competitor | IC50 (ng/mL) | Cross-Reactivity (%) | Immunoassay Kit/Antibody Used |
| Lanosterol | Lanosterol (Standard) | Value | 100% | Specify Kit/Antibody |
| Lanosterol | This compound | Value | Calculated Value | Specify Kit/Antibody |
| Cholesterol | Cholesterol (Standard) | Value | 100% | Specify Kit/Antibody |
| Cholesterol | This compound | Value | Calculated Value | Specify Kit/Antibody |
| Other Sterol | Other Sterol (Std.) | Value | 100% | Specify Kit/Antibody |
| Other Sterol | This compound | Value | Calculated Value | Specify Kit/Antibody |
Note on Calculating Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Standard Sterol / IC50 of this compound) x 100
The IC50 is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.
Experimental Protocols
A detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below. This method can be adapted to assess the cross-reactivity of this compound against various sterol-specific antibodies.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
1. Materials and Reagents:
-
96-well microtiter plates
-
Sterol-specific primary antibody (e.g., anti-lanosterol, anti-cholesterol)
-
Sterol-conjugate for coating (e.g., Lanosterol-BSA, Cholesterol-BSA)
-
This compound standard
-
Standard sterol (the target analyte of the antibody)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Plate Coating:
-
Dilute the sterol-conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted sterol-conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the standard sterol and this compound in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard/butyrospermol dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
5. Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
6. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the concentration for both the standard sterol and this compound.
-
Determine the IC50 value for each from the resulting sigmoidal curves.
-
Calculate the percentage of cross-reactivity using the formula provided above.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Principle of cross-reactivity in a sterol immunoassay.
Caption: Experimental workflow for competitive ELISA.
Quantitative NMR (qNMR) for Butyrospermol Purity Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the purity validation of butyrospermol, a bioactive triterpene. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes visualizations to clarify workflows and relationships.
Executive Summary
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise and accurate purity determination of organic molecules, including natural products like this compound.[1][2] Unlike chromatographic techniques that rely on reference standards for each analyte, qNMR allows for direct quantification against a single internal standard of known purity, offering a more versatile and often faster workflow.[3] This guide demonstrates that while HPLC-UV and GC-FID are viable methods for purity analysis, qNMR provides a distinct advantage in terms of accuracy, universality, and reduced reliance on specific reference materials.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters for qNMR, HPLC-UV, and GC-FID for the purity analysis of triterpenes, which can be considered representative for this compound. It is important to note that the data for HPLC-UV and GC-FID are derived from studies on various triterpenes and may vary for this compound specifically.
| Parameter | qNMR (predicted for this compound) | HPLC-UV (for Triterpenes) | GC-FID (for Triterpenes) |
| **Linearity (R²) ** | > 0.999 | > 0.998[4] | > 0.99[5] |
| Limit of Detection (LOD) | ~1-10 µg/mL | 0.04 - 6 mg/L[5][6] | 0.04 - 0.3 µg/mL[5] |
| Limit of Quantification (LOQ) | ~5-30 µg/mL | 0.13 - 10 mg/L[5][6] | 0.13 - 1.0 µg/mL[5] |
| Accuracy (% Recovery) | 98-102% | 92.25 - 102.25%[7] | 89 - 111%[5] |
| Precision (RSD%) | < 2% | < 2.3%[6] | < 10%[5] |
| Analysis Time | ~10-15 min per sample | ~20-45 min per sample | ~20-30 min per sample |
| Need for Specific Reference Standard | No (uses a universal internal standard) | Yes (requires this compound reference standard) | Yes (requires this compound reference standard) |
| Sample Derivatization | Not typically required | Not typically required | May be required for volatility |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for this compound Purity
This protocol is adapted from general qNMR procedures for natural products and is tailored for this compound analysis.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): e.g., 1,4-Bis(trimethylsilyl)benzene (BTMSB) or Dimethyl terephthalate (DMTP) of high purity (≥99.5%)[8][9]
-
Deuterated solvent: Chloroform-d (CDCl₃), ensuring good solubility of both this compound and the internal standard.[10]
-
High-precision analytical balance (readability ± 0.01 mg or better)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an equimolar amount of the internal standard into the same vial.[11]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of CDCl₃.[11]
-
Ensure complete dissolution by vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s for triterpenes to ensure full relaxation).
-
Number of Scans (ns): 8 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]
-
Acquisition Time (aq): Sufficient to allow for proper data point resolution (e.g., > 3 s).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., signals from methyl groups in the region of δ 0.7-1.1 ppm) and a signal from the internal standard.[12]
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Alternative Methodologies
HPLC-UV Protocol for Triterpene Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water.[13][14]
-
Detection: UV detector set at a low wavelength (e.g., 205-210 nm) due to the lack of strong chromophores in many triterpenes.[12]
-
Quantification: Based on a calibration curve generated from a certified reference standard of this compound.
GC-FID Protocol for Triterpene Analysis:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Optimized to ensure proper volatilization and detection without degradation.
-
Temperature Program: A temperature gradient to achieve good separation of triterpenes.
-
Derivatization: Silylation may be necessary to increase the volatility of this compound.
-
Quantification: Based on a calibration curve generated from a certified reference standard of this compound.
Mandatory Visualization
Caption: Workflow for this compound purity validation using qNMR.
Caption: Comparison of qNMR, HPLC-UV, and GC-FID for purity analysis.
Conclusion
For the purity validation of this compound, qNMR presents a robust and highly accurate analytical method. Its primary advantage lies in its nature as a primary ratio method, which obviates the need for a specific this compound certified reference material, thereby streamlining the validation process and reducing costs. While HPLC-UV and GC-FID are established and sensitive techniques for triterpene analysis, they are dependent on the availability of pure reference standards and may involve more complex method development. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. However, for definitive purity assessment and the certification of reference materials, qNMR is an unparalleled technique.
References
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-UV Assay to Quantify Plasma Levels of Sulfametrol: A Preferential Antibiotic in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bipm.org [bipm.org]
- 9. bipm.org [bipm.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Butyrospermol: Unraveling its Mechanism of Action in Comparison to Other Triterpenes
A Comparative Guide for Researchers
The landscape of natural product drug discovery is rich with promising compounds, among which triterpenes have emerged as a significant class with diverse pharmacological activities. This guide provides a comparative analysis of butyrospermol against other well-characterized triterpenes, focusing on their mechanisms of action in the context of cancer and inflammation. While research into this compound's specific molecular pathways is still in its nascent stages, this document aims to synthesize the available data and provide a framework for future investigations by comparing its known activities with the established mechanisms of related compounds.
Introduction to Triterpenes
Triterpenes are a large and structurally diverse class of natural products derived from the cyclization of squalene. They are widely distributed in the plant kingdom and have been a cornerstone of traditional medicine for centuries. Modern scientific investigation has revealed their potential as anti-inflammatory, anti-cancer, anti-viral, and immunomodulatory agents. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
This compound: Current State of Knowledge
This compound is a tetracyclic triterpene found in various plants, including the shea tree (Vitellaria paradoxa). Despite its long-standing discovery, detailed studies on its mechanism of action are notably limited. The primary available data points to its cytotoxic effects on cancer cells.
Anticancer Activity of this compound
The principal evidence for this compound's anticancer potential comes from in vitro cytotoxicity screening.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | A549 (Human Lung Carcinoma) | MTT Assay | 114.5 µg/mL | [1] |
This finding establishes a baseline for this compound's bioactivity, although the underlying molecular mechanism remains to be elucidated.
Comparative Analysis with Other Triterpenes
To provide context for this compound's potential mechanisms, we will compare its known activity with that of four well-researched triterpenes: oleanolic acid, ursolic acid, lupeol, and betulinic acid. These compounds have been the subject of extensive investigation, providing a solid foundation for understanding the broader therapeutic potential of this class of molecules.
Anticancer Mechanisms: A Comparative Overview
Triterpenes exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting inflammatory pathways that contribute to tumor growth and progression.
Table 2: Comparison of Anticancer Activity of Selected Triterpenes
| Triterpene | Cell Line | IC50 | Key Mechanistic Findings | References |
| This compound | A549 (Lung) | 114.5 µg/mL | Cytotoxicity demonstrated. | [1] |
| Oleanolic Acid | DU145 (Prostate) | 112.57 µg/mL | Induces p53-dependent apoptosis via the ERK/JNK/AKT pathway. | [2] |
| HepG2 (Liver) | Not specified | Induces apoptosis and DNA fragmentation. | [1] | |
| Ursolic Acid | Th17 Cells | 0.56 µM | Antagonizes RORγt function. | [3] |
| Lupeol | HepG2 (Liver) | Not specified | Suppresses STAT3 activation and induces apoptosis. | [4] |
| Betulinic Acid | A549 (Lung) | 33.22 µM | Inhibits CDK4 kinase activity. | [5] |
| PC-3 (Prostate) | 1-40 µM (dose-dependent) | Inhibits constitutive and TNFα-induced NF-κB activation. | [6] |
Anti-inflammatory Mechanisms: A Comparative Overview
Chronic inflammation is a key driver of many diseases, including cancer. Triterpenes are known to modulate inflammatory signaling pathways, with the NF-κB pathway being a primary target.
Table 3: Comparison of Anti-inflammatory Activity of Selected Triterpenes
| Triterpene | Key Target/Pathway | Cellular/Animal Model | Key Mechanistic Findings | References |
| This compound | - | - | Data not available. | - |
| Oleanolic Acid | NF-κB | Various | Inhibits NF-κB activation. | [7],[8] |
| Ursolic Acid | NF-κB, AP-1, NF-AT | T cells, B cells, macrophages | Suppresses activation of NF-κB, AP-1, and NF-AT. | [9] |
| COX-2 | Human mammary epithelial cells | Inhibits COX-2 transcription. | [10] | |
| Lupeol | NF-κB | Intestinal epithelial cells, macrophages | Inhibits LPS-induced NF-κB signaling. | [11] |
| Betulinic Acid | NF-κB | Glomerular mesangial cells, Diabetic rats | Inhibits NF-κB activation by stabilizing IκBα. | [12] |
| IKK, p65 | Epithelial cells | Suppresses carcinogen-induced NF-κB activation through inhibition of IκBα kinase and p65 phosphorylation. | [13] |
Signaling Pathways
The anticancer and anti-inflammatory effects of the well-characterized triterpenes are mediated through complex signaling networks. Below are simplified diagrams of two of the most critical pathways they modulate.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers.
Caption: Triterpene-mediated inhibition of the NF-κB signaling pathway.
The Intrinsic Apoptosis Pathway
Induction of apoptosis is a key mechanism by which triterpenes eliminate cancer cells. This often involves the mitochondria-mediated intrinsic pathway.
Caption: The intrinsic apoptosis pathway modulated by triterpenes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of research. Below are standardized protocols for key assays used to evaluate the mechanisms of action of triterpenes.
MTT Cytotoxicity Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified CO₂ incubator. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C to ensure complete solubilization.[15] Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression of apoptosis-related proteins such as caspases and PARP.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[16]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control like β-actin or GAPDH.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing a functional readout of the pathway's activation or inhibition.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Compound Treatment: After 24 hours, treat the cells with the test compound for a specified period (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate to the lysate and measure the luminescence. Then, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, and measure the second luminescence signal.[17]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in compound-treated cells to that in stimulated cells without the compound to determine the percentage of inhibition.[18]
Conclusion and Future Directions
This compound demonstrates cytotoxic activity against lung cancer cells, suggesting its potential as an anticancer agent. However, a significant gap in our understanding of its specific mechanism of action remains. In contrast, other triterpenes like oleanolic acid, ursolic acid, lupeol, and betulinic acid have well-documented anticancer and anti-inflammatory properties, primarily through the modulation of the NF-κB and apoptosis signaling pathways.
Future research on this compound should focus on elucidating its molecular targets and signaling pathways. The experimental protocols provided in this guide offer a roadmap for such investigations. By employing these methods, researchers can determine whether this compound shares mechanistic similarities with other triterpenes or possesses a unique mode of action. A deeper understanding of this compound's biological activities will be crucial for unlocking its full therapeutic potential and for the development of novel, nature-derived therapies for cancer and inflammatory diseases.
References
- 1. Anticancer and apoptotic activities of oleanolic acid are mediated through cell cycle arrest and disruption of mitochondrial membrane potential in HepG2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Ursolic Acid Potential for the Treatment of Metabolic Disorders, Autoimmune Diseases, and Cancers via Nuclear Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative regulation of signal transducer and activator of transcription-3 signalling cascade by lupeol inhibits growth and induces apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. geneonline.com [geneonline.com]
- 9. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic acid inhibits cyclooxygenase-2 transcription in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. Betulinic acid ameliorates experimental diabetic-induced renal inflammation and fibrosis via inhibiting the activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. indigobiosciences.com [indigobiosciences.com]
Assessing the Synergistic Anti-inflammatory Effects of Butyrospermol and Other Triterpenes from Shea Butter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of butyrospermol, a key triterpene found in shea butter (Butyrospermum parkii), and its structurally related compounds. While direct experimental evidence on the synergistic effects of this compound with other specific compounds is limited in publicly available literature, this document synthesizes the existing data on the individual anti-inflammatory activities and mechanisms of major shea butter triterpenes. This allows for an informed discussion on their potential for synergistic interactions in therapeutic applications.
Comparative Anti-inflammatory Activity of Shea Butter Triterpenes
A study by Akihisa et al. provides valuable quantitative data comparing the anti-inflammatory potency of various triterpene acetates and cinnamates isolated from shea fat. The inhibitory activity was assessed in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice, with the results presented as 50% inhibitory dose (ID50) values.
Table 1: Inhibitory Activity of Shea Butter Triterpene Esters on TPA-Induced Inflammation in Mice [1]
| Compound | Triterpene | Ester Group | ID50 (µmol/ear) |
| This compound Acetate | This compound | Acetate | 0.37 |
| This compound Cinnamate | This compound | Cinnamate | 0.23 |
| α-Amyrin Acetate | α-Amyrin | Acetate | 0.75 |
| α-Amyrin Cinnamate | α-Amyrin | Cinnamate | 0.27 |
| β-Amyrin Acetate | β-Amyrin | Acetate | 0.68 |
| β-Amyrin Cinnamate | β-Amyrin | Cinnamate | 0.25 |
| Lupeol Acetate | Lupeol | Acetate | 0.21 |
| Lupeol Cinnamate | Lupeol | Cinnamate | 0.15 |
Lower ID50 values indicate higher anti-inflammatory activity.
From this data, lupeol cinnamate emerges as the most potent anti-inflammatory compound among those tested, followed closely by this compound cinnamate, β-amyrin cinnamate, and α-amyrin cinnamate. The cinnamate esters of these triterpenes generally exhibit greater anti-inflammatory activity than their acetate counterparts.
Mechanisms of Anti-inflammatory Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of this compound and its related triterpenes are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Several triterpenes found in shea butter have been shown to inhibit NF-κB activation. For instance, α-amyrin has been demonstrated to prevent the degradation of IκBα and the subsequent phosphorylation and activation of the p65 subunit of NF-κB[2]. Lupeol has also been reported to suppress NF-κB signaling[3][4]. While the specific mechanism for this compound is less detailed in the available literature, its structural similarity to other anti-inflammatory triterpenes suggests a comparable mode of action.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes cascades like ERK, JNK, and p38, is another critical regulator of cellular responses to inflammatory stimuli. Activation of these kinases leads to the expression of pro-inflammatory mediators.
Studies on α-amyrin have shown that it can inhibit the activation of ERK and p38 MAPK[2]. Lupeol has also been implicated in the modulation of MAPK pathways. By inhibiting these upstream kinases, triterpenes can effectively dampen the downstream inflammatory cascade.
Potential for Synergistic Anti-inflammatory Effects
Synergy in pharmacology occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of inflammation, combining compounds that act on different targets within the inflammatory cascade can lead to enhanced therapeutic efficacy.
While direct experimental data for this compound synergy is lacking, we can hypothesize potential synergistic combinations based on its likely mechanism of action.
This compound with Other Triterpenes
The triterpenes present in shea butter, including this compound, lupeol, and α/β-amyrin, share structural similarities and appear to target overlapping pathways like NF-κB and MAPK. While this might suggest a degree of redundancy, subtle differences in their affinities for various molecular targets could lead to a broader and more potent overall anti-inflammatory effect when present together, as they are in shea butter extract.
This compound with Flavonoids (e.g., Quercetin)
Flavonoids like quercetin are well-known for their anti-inflammatory and antioxidant properties. Quercetin has been shown to inhibit different arms of the inflammatory response, including the TLR4-MyD88-mediated NF-κB and MAPK signaling pathways[5]. Combining this compound with quercetin could offer a multi-pronged attack on inflammation. While this compound may primarily inhibit downstream elements of the NF-κB and MAPK pathways, quercetin could block upstream signaling from Toll-like receptors, leading to a more comprehensive suppression of the inflammatory response.
This compound with Curcumin
Curcumin, the active compound in turmeric, is another potent anti-inflammatory agent that inhibits multiple inflammatory pathways, including NF-κB, MAPK, and the production of pro-inflammatory cytokines like TNF-α and various interleukins. The combination of curcumin with other phytochemicals has been shown to have synergistic anti-inflammatory effects[6][7]. A combination of this compound and curcumin could potentially lead to a more profound anti-inflammatory effect by targeting a wider array of inflammatory mediators and signaling molecules.
Experimental Protocols
TPA-Induced Mouse Ear Edema Model
This in vivo assay is a standard method for evaluating the topical anti-inflammatory activity of compounds.
-
Animal Model: Typically, Swiss mice are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied topically to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle as a control.
-
Treatment: The test compounds (e.g., this compound acetate, lupeol cinnamate) are dissolved in a suitable vehicle (like acetone) and applied topically to the TPA-treated ear, usually at the same time as or shortly after TPA application.
-
Assessment of Inflammation: After a set period (e.g., 4-6 hours), the mice are euthanized. A standard-sized circular section is punched out from both the treated and control ears, and the weight of each punch is measured.
-
Calculation of Inhibition: The difference in weight between the punches from the TPA-treated and control ears is taken as a measure of the edema (inflammation). The percentage inhibition of edema for the compound-treated group is calculated relative to the group treated with TPA alone.
-
ID50 Determination: The dose of the test compound that causes a 50% reduction in edema (ID50) is calculated from the dose-response curve[1].
Conclusion
This compound, a prominent triterpene in shea butter, demonstrates significant anti-inflammatory properties, with its cinnamate ester being particularly potent. Its mechanism of action likely involves the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Although direct evidence for synergistic effects of this compound with other compounds is not yet available, its mechanism of action provides a strong rationale for exploring combinations with other anti-inflammatory agents that target different aspects of the inflammatory cascade. The data on the comparative efficacy of shea butter triterpenes suggest that natural combinations of these compounds may offer a beneficial, broad-spectrum anti-inflammatory effect. Further research into specific combinations of this compound with compounds like quercetin and curcumin is warranted to validate these potential synergistic interactions for the development of novel anti-inflammatory therapies.
References
- 1. Anti-inflammatory and chemopreventive effects of triterpene cinnamates and acetates from shea fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the inhibitory actions of the pentacyclic triterpene alpha-amyrin in the mouse skin inflammation induced by phorbol ester 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Synergistic anti-inflammatory effects and mechanisms of the combination of resveratrol and curcumin in human vascular endothelial cells and rodent aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Butyrospermol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of butyrospermol in complex matrices such as cosmetics and natural product extracts. The information presented is synthesized from established analytical practices for triterpene alcohols and related compounds, offering a framework for method validation and selection.
Introduction to this compound Analysis
This compound is a triterpene alcohol found predominantly in shea butter, a common ingredient in cosmetic and pharmaceutical formulations. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability testing. The complex nature of matrices like creams, lotions, and natural extracts presents analytical challenges, necessitating robust and validated methods to ensure reliable results. This guide compares two of the most common analytical techniques employed for this purpose: HPLC-UV and GC-MS.
Comparison of Analytical Methods
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound, each with distinct advantages and limitations. The choice between the two often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Comparison of HPLC-UV and GC-MS for this compound Analysis
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase. Detection by mass-to-charge ratio. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile or amenable to derivatization to increase volatility. |
| Derivatization | Generally not required for this compound. | Often necessary for triterpene alcohols to improve volatility and chromatographic peak shape. Silylation is a common technique. |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV absorbance. | Excellent, with high specificity due to mass fragmentation patterns. |
| Sensitivity | Generally lower than GC-MS. | High sensitivity, especially in selected ion monitoring (SIM) mode. |
| Instrumentation Cost | Generally lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Analysis Time | Typically longer run times compared to GC. | Faster analysis times are often achievable. |
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-UV and GC-MS methods for the analysis of this compound, based on data from analogous compounds in complex matrices.
Table 2: Typical Validation Parameters for HPLC-UV Analysis of this compound
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Recovery from Matrix (%) | 90 - 110% |
Table 3: Typical Validation Parameters for GC-MS Analysis of this compound
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
| Recovery from Matrix (%) | 95 - 105% |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are representative protocols for the analysis of this compound in a cosmetic cream using HPLC-UV and GC-MS.
HPLC-UV Method Protocol
1. Sample Preparation:
-
Weigh accurately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10 mL of methanol and vortex for 2 minutes to disperse the sample.
-
Perform ultrasonication for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
3. Validation Procedures:
-
Linearity: Prepare a series of standard solutions of this compound in methanol (e.g., 1-100 µg/mL) and inject. Plot peak area versus concentration and perform linear regression.
-
Accuracy: Spike a placebo cream with known concentrations of this compound at three levels (low, medium, high) and calculate the percentage recovery.
-
Precision: Analyze six replicate preparations of a spiked sample on the same day (intra-day precision) and on three different days (inter-day precision).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.
GC-MS Method Protocol
1. Sample Preparation and Derivatization:
-
Weigh accurately 0.5 g of the cosmetic cream into a 15 mL glass tube.
-
Add 5 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70 °C for 30 minutes to complete the derivatization.
-
After cooling, add 1 mL of hexane and inject into the GC-MS.
2. GC-MS Conditions:
-
Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound.
3. Validation Procedures:
-
Linearity: Prepare and derivatize a series of standard solutions of this compound (e.g., 0.1-50 µg/mL).
-
Accuracy and Precision: Follow a similar procedure as for HPLC, using a spiked placebo and analyzing replicates.
-
LOD and LOQ: Determine from the calibration curve or by injecting serially diluted standards.
-
Specificity: Analyze a derivatized placebo to check for interferences.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for analytical method validation and the decision-making process for selecting an appropriate method.
Caption: General workflow for the validation of an analytical method.
Caption: Decision pathway for selecting between HPLC-UV and GC-MS.
Conclusion
The validation of an analytical method for this compound in complex matrices is essential for ensuring data quality and regulatory compliance.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control when high sensitivity is not a primary concern. Its major advantage is the ability to analyze this compound without derivatization.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and in cases where matrix interference is significant. The requirement for derivatization adds a step to the sample preparation but provides enhanced chromatographic performance.
The choice of method should be based on a thorough evaluation of the analytical requirements, available instrumentation, and the specific characteristics of the sample matrix. The validation data presented in this guide provide a benchmark for performance expectations for each technique.
comparative analysis of butyrospermol content in different shea butter sources
For Immediate Release
A detailed comparative analysis reveals significant variations in the butyrospermol content of shea butter sourced from different regions of Africa. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and an overview of the relevant biological pathways to inform research and development efforts focused on this promising bioactive compound.
Shea butter, a fat extracted from the nut of the African shea tree (Vitellaria paradoxa), is widely recognized for its cosmetic and therapeutic properties. A significant portion of its bioactivity is attributed to its rich unsaponifiable fraction, which contains a variety of triterpenes, including this compound. This compound has garnered scientific interest for its potential anti-inflammatory and anti-tumor-promoting activities. This guide offers a comparative analysis of this compound content in shea butter from various African sources, highlighting key differences that can impact its efficacy in pharmaceutical and cosmetic applications.
Quantitative Analysis of this compound Content
The concentration of this compound, as a component of the total triterpene alcohol and triterpene ester fractions, exhibits notable variation depending on the geographical origin of the shea butter. Generally, shea butters from West African nations contain higher levels of triterpene alcohols compared to those from East Africa.[1]
A key study analyzing shea butter from four African countries provides a clear illustration of this geographical variance. Nigerian shea butter, for example, has been shown to possess the highest concentration of acetyl and cinnamyl polycyclic triterpenes, which include this compound esters.[2][3] The following table summarizes the composition of the major triterpene alcohols found in the unsaponifiable fraction of shea butter from a study encompassing 36 samples from seven different countries.
| Triterpene Alcohol | Average Composition (%) in Triterpene Alcohol Fraction |
| α-Amyrin | 36.3 |
| β-Amyrin | 9.6 |
| Lupeol | 21.0 |
| This compound | 20.3 |
| ψ-Taraxasterol | 3.1 |
| Taraxasterol | 1.6 |
| Parkeol | 3.9 |
Source: Adapted from Akihisa et al.
Furthermore, the composition of triterpene esters, where this compound is also present as this compound acetate and this compound cinnamate, shows a similar trend of higher concentrations in West African varieties. In a study of 36 shea butter samples, this compound cinnamate and this compound acetate constituted a mean of 14.8% and 5.8% of the total triterpene esters, respectively.[4][5][6][7]
Experimental Protocols
The quantification of this compound and other triterpenes in shea butter typically involves the isolation of the unsaponifiable matter followed by chromatographic analysis. The following is a representative methodology based on common laboratory practices.
1. Extraction of Unsaponifiable Matter:
-
A known weight of shea butter is saponified by refluxing with an ethanolic potassium hydroxide solution.
-
The saponified mixture is then diluted with water and the unsaponifiable matter is extracted using a non-polar solvent such as n-hexane or diethyl ether.
-
The solvent is evaporated to yield the unsaponifiable fraction.
2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: The extracted unsaponifiable fraction is derivatized, often by silylation, to increase the volatility of the triterpene alcohols.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for analysis.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for separating triterpenes (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to ensure the elution of all triterpenes.
-
Injector: Splitless injection mode is commonly used.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI) ionization.
-
Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for triterpene identification.
-
-
Quantification: The identification and quantification of this compound are achieved by comparing the retention time and mass spectrum of the sample peak with that of a pure this compound standard. An internal standard is often used to improve accuracy.
The following diagram illustrates the general workflow for the analysis of this compound in shea butter.
Biological Activity and Signaling Pathway
The anti-inflammatory properties of triterpenes, including this compound, are often linked to their ability to modulate key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11] The inhibitory effect of this compound and other triterpenes is thought to involve the suppression of this pathway, thereby reducing the expression of inflammatory mediators.
The diagram below illustrates the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regional variation in shea butter lipid and triterpene composition in four African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional variation in shea butter lipid and triterpene composition in four African countries. | Semantic Scholar [semanticscholar.org]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Binding Affinity of Butyrospermol: A Methodological Guide in the Absence of Specific Target Data
For researchers, scientists, and drug development professionals interested in the therapeutic potential of butyrospermol, a critical step is to identify its specific protein targets and quantify its binding affinity. However, a comprehensive review of publicly available scientific literature reveals a significant gap in this area. To date, no specific protein targets for this compound have been definitively identified, and consequently, no quantitative binding affinity data (e.g., K_d, IC_50) has been published.
This guide, therefore, shifts from a direct comparison of this compound with alternatives to providing a foundational framework for how its binding affinity could be evaluated. It outlines the standard experimental protocols and data presentation methods that would be employed in such an investigation. This information is intended to empower researchers to initiate studies that will generate the crucial data needed to understand the mechanism of action of this compound and advance its potential as a therapeutic agent.
General Methodologies for Determining Binding Affinity
The evaluation of a compound's binding affinity to a protein target is a cornerstone of drug discovery. Several biophysical techniques are commonly employed to measure the strength of this interaction. The choice of method often depends on the nature of the interacting molecules, the required throughput, and the level of detail needed for the thermodynamic characterization of the binding event.
Key Experimental Techniques:
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. In a typical experiment, the protein target is immobilized on the sensor surface, and a solution containing this compound is flowed over it. The binding and dissociation are monitored in real-time, allowing for the determination of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. A solution of this compound is titrated into a solution containing the target protein, and the heat released or absorbed is measured. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Fluorescence Polarization/Anisotropy (FP/FA): This technique is suitable when the binding event causes a significant change in the rotational speed of a fluorescently labeled molecule. For instance, if a small fluorescently labeled ligand binds to a large protein, its tumbling rate slows down, leading to an increase in fluorescence polarization. A competitive FP assay could be developed where this compound displaces a fluorescently labeled ligand from the target protein.
-
Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient. The binding of a ligand to a target protein can alter its hydration shell, size, or charge, leading to a change in its thermophoretic movement. This change is used to quantify the binding affinity.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess target engagement in a cellular environment. The principle is that a ligand binding to its target protein can stabilize the protein against thermal denaturation. Cells or cell lysates are treated with the compound, heated, and the amount of soluble protein is quantified. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a general workflow for evaluating the binding affinity of a compound like this compound to a putative protein target.
General workflow for determining the binding affinity of a compound.
Hypothetical Signaling Pathway Modulation
Should a protein target for this compound be identified, for instance, a kinase involved in a cancer-related signaling pathway, the following diagram illustrates how its inhibitory effect could be visualized.
Hypothetical inhibition of a signaling pathway by this compound.
Data Presentation
Once experimental data is generated, it is crucial to present it in a clear and structured manner to allow for easy comparison and interpretation. The following table is a template for how binding affinity data for this compound and potential alternatives could be summarized.
| Compound | Target Protein | Assay Method | K_d (nM) | IC_50 (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Alternative 1 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Alternative 2 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Conclusion and Future Directions
While the current lack of data on the specific protein targets and binding affinity of this compound prevents a direct comparative analysis, this guide provides the necessary framework for initiating such studies. The application of the described experimental methodologies will be instrumental in elucidating the molecular mechanisms underlying the biological activities of this compound. Identifying its direct binding partners and quantifying these interactions is a prerequisite for its rational development as a potential therapeutic agent. Future research in this area is highly encouraged to unlock the full potential of this natural product.
Safety Operating Guide
Navigating the Disposal of Butyrospermol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Butyrospermol (CAS No. 472-28-6), a triterpenoid alcohol utilized in various research applications.
This compound: Safety and Hazard Profile
According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is not classified as a hazardous substance or mixture.[1] However, as with any laboratory chemical, appropriate handling and disposal practices are necessary to ensure a safe working environment and to prevent environmental contamination.
Key Safety Information:
-
First Aid Measures:
Quantitative Data and Physical Properties Relevant to Disposal
While specific quantitative limits for the disposal of this compound are not provided in the available safety data, the following physical properties are important considerations for its handling and disposal.
| Property | Value | Significance for Disposal |
| Physical State | Solid | Solid waste should be contained to prevent dust formation and dispersion. |
| Solubility | Soluble in DMSO | If dissolved in a solvent, the disposal method must account for the hazards of the solvent. |
| Hazard Classification | Not classified as a hazardous substance.[1] | While not classified as hazardous, it should not be disposed of in regular trash or down the drain without evaluation. |
Step-by-Step Disposal Procedures for this compound
Step 1: Waste Identification and Segregation
-
Pure this compound: Uncontaminated, solid this compound should be collected in a designated, clearly labeled waste container. The label should include the chemical name ("this compound") and CAS number (472-28-6).
-
This compound Solutions: If this compound is dissolved in a solvent, the entire solution is considered chemical waste. The hazards of the solvent will dictate the disposal route. For example, a solution of this compound in a halogenated solvent must be disposed of as halogenated organic waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads from a spill cleanup, gloves, or weighing papers, should be collected in a sealed bag or container and disposed of as solid chemical waste.
Step 2: Container Management
-
Use a container that is compatible with the chemical waste. For solid this compound, a securely sealed plastic or glass container is appropriate.
-
Ensure the waste container is kept closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
Step 3: Waste Disposal Request
-
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Provide accurate information on the waste manifest, including the chemical name and quantity.
Step 4: Decontamination of Empty Containers
-
An empty container that held this compound should be managed as chemical waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste, corresponding to the solvent used.
-
After triple-rinsing, the container can often be disposed of as non-hazardous laboratory glass or plastic, with the label defaced. Consult your institution's specific guidelines for the disposal of empty chemical containers.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers should refer to their specific experimental designs for methodologies related to the use of this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility in research and development. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed local requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Butyrospermol
Essential Safety and Handling Guide for Butyrospermol
This compound is a naturally occurring triterpene alcohol found in various plants, including the shea tree (Butyrospermum parkii).[6] While ingredients derived from shea butter are generally considered to have low toxicity, the hazards of the pure compound have not been extensively studied.[7][8][9] Therefore, treating this compound with a prudent level of caution is essential.
Risk Assessment and Planning
Before any handling of this compound, a comprehensive risk assessment is mandatory.[1][2] This is especially critical in the absence of a specific SDS. The assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for dust generation.
Key considerations for your risk assessment should include:
-
Potential Hazards: Although not well-documented for the pure compound, consider potential skin or eye irritation from the powder. The flammability of fine organic powders should also be considered.
-
Exposure Routes: The primary routes of exposure are inhalation of the powder and skin contact.[1] Ingestion is also a possibility in case of poor laboratory hygiene.
-
Control Measures: Implement a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE)
A standard suite of PPE is required for handling this compound powder to prevent contact and inhalation.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[10][11][12] Gloves should be inspected for any damage before use and disposed of properly after handling the compound.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[10] For procedures with a higher risk of splashing or dust generation, chemical splash goggles should be worn.[13]
-
Skin and Body Protection: A laboratory coat is essential to protect street clothing and skin from contamination.[10] Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of inhaling dust, such as when weighing or transferring large quantities of the powder, a respirator may be necessary.[14] Work should ideally be conducted in a fume hood or a ventilated enclosure to minimize airborne particles.[14][15]
Handling and Operational Plan
Adherence to standard laboratory operating procedures is crucial for the safe handling of this compound.
-
Receiving and Storage: Upon receipt, label the container with the date. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
-
Weighing and Transfer:
-
Handle this compound powder in a designated area, such as a chemical fume hood or a powder handling enclosure, to contain any dust.[14][15]
-
Use disposable weigh boats to avoid cross-contamination.[15]
-
When transferring the powder, do so carefully to minimize the creation of airborne dust. Avoid pouring the powder from a height.[15]
-
Keep the container sealed when not in use.[15]
-
-
General Hygiene:
Disposal Plan
Proper disposal of chemical waste is essential to ensure safety and environmental protection.
-
Waste Identification: this compound, in the absence of definitive hazard data, should be treated as chemical waste.
-
Solid Waste:
-
Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.
-
For the disposal of unused or expired this compound, it should be treated as chemical waste and disposed of through your institution's hazardous waste management program.
-
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in an appropriate, labeled liquid hazardous waste container.
Physicochemical and Toxicological Data
The following table summarizes the available quantitative data for this compound. Note the absence of specific toxicity data.
| Property | Value | Source |
| Chemical Formula | C₃₀H₅₀O | [6] |
| Molecular Weight | 426.7 g/mol | [6] |
| Appearance | Solid (powder/crystalline) | Assumed |
| logP | 7.95 | [17] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [17] |
| Acute Toxicity (Oral) | No data available for the pure compound. Ingredients derived from shea butter have low toxicity.[7][8][9] | N/A |
| Skin Sensitization | Predicted to have low potential.[17] Shea butter-derived ingredients are not considered sensitizers.[7][9] | N/A |
| Carcinogenicity | Predicted to be non-carcinogenic.[17] | N/A |
Visualizations
Workflow for Handling a Chemical with an Unavailable SDS
The following diagram outlines the logical steps to be taken when handling a chemical for which a specific Safety Data Sheet is not available.
Caption: Workflow for Handling this compound in the Absence of a Specific SDS.
References
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- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
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- 5. ohsa.mt [ohsa.mt]
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- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
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- 11. solubilityofthings.com [solubilityofthings.com]
- 12. uwlax.edu [uwlax.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
